3'-Acetoxy-4-chlorobutyrophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[3-(4-chlorobutanoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-9(14)16-11-5-2-4-10(8-11)12(15)6-3-7-13/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISMKOICDMQJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645203 | |
| Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-89-5 | |
| Record name | 1-[3-(Acetyloxy)phenyl]-4-chloro-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Acetoxy-4-chlorobutyrophenone
This technical guide provides a comprehensive overview of a plausible synthetic route for 3'-Acetoxy-4-chlorobutyrophenone, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The guide details a multi-step synthesis protocol, starting from commercially available reagents, and outlines the expected characterization data for the final compound.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a robust five-step process. This pathway begins with the Friedel-Crafts acylation of benzene to form the butyrophenone backbone, followed by a series of aromatic substitutions and functional group transformations to introduce the desired acetoxy group at the meta-position of the phenyl ring.
Caption: Proposed five-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental methodologies for each step in the synthesis of this compound.
Step 1: Synthesis of 4-Chlorobutyrophenone
This step involves the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride using aluminum chloride as a catalyst.[1]
-
Materials: Benzene (anhydrous), 4-chlorobutyryl chloride, aluminum chloride (anhydrous).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous benzene at 0-5°C, slowly add 4-chlorobutyryl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-chlorobutyrophenone.
-
Step 2: Synthesis of 3'-Nitro-4-chlorobutyrophenone
The ketone group of 4-chlorobutyrophenone directs the electrophilic nitration to the meta position.
-
Materials: 4-Chlorobutyrophenone, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Add 4-chlorobutyrophenone to concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for a few hours.
-
Pour the mixture onto crushed ice and stir until the ice melts.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 3'-nitro-4-chlorobutyrophenone.
-
Step 3: Synthesis of 3'-Amino-4-chlorobutyrophenone
The nitro group is reduced to an amino group using a metal-acid system.
-
Materials: 3'-Nitro-4-chlorobutyrophenone, tin (granulated), concentrated hydrochloric acid.
-
Procedure:
-
To a mixture of 3'-nitro-4-chlorobutyrophenone and granulated tin, add concentrated hydrochloric acid portion-wise.
-
Heat the reaction mixture on a water bath for several hours.
-
Cool the mixture and make it alkaline by adding a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting 3'-amino-4-chlorobutyrophenone by column chromatography or recrystallization.
-
Step 4: Synthesis of 3'-Hydroxy-4-chlorobutyrophenone
The amino group is converted to a hydroxyl group via a diazonium salt intermediate.
-
Materials: 3'-Amino-4-chlorobutyrophenone, sodium nitrite, sulfuric acid, water.
-
Procedure:
-
Dissolve 3'-amino-4-chlorobutyrophenone in dilute sulfuric acid and cool the solution to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
Gently warm the solution of the diazonium salt. The diazonium group will be hydrolyzed to a hydroxyl group with the evolution of nitrogen gas.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 3'-hydroxy-4-chlorobutyrophenone by column chromatography.
-
Step 5: Synthesis of this compound
The final step is the acetylation of the hydroxyl group.
-
Materials: 3'-Hydroxy-4-chlorobutyrophenone, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve 3'-hydroxy-4-chlorobutyrophenone in pyridine.
-
Add acetic anhydride to the solution and stir at room temperature.
-
After the reaction is complete, pour the mixture into cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute hydrochloric acid (to remove pyridine), followed by a sodium bicarbonate solution, and then brine.
-
Dry the organic layer, and remove the solvent under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterization of this compound
The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.
| Property | Expected Value |
| Molecular Formula | C12H13ClO3 |
| Molecular Weight | 240.68 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| 1H NMR | δ (ppm): ~7.8-7.2 (m, 4H, Ar-H), ~3.6 (t, 2H, -CH2Cl), ~3.1 (t, 2H, -COCH2-), ~2.3 (s, 3H, -OCOCH3), ~2.2 (quintet, 2H, -CH2CH2CH2-) |
| 13C NMR | δ (ppm): ~197 (C=O, ketone), ~169 (C=O, ester), ~151 (C-OAc), ~138 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~122 (Ar-CH), ~121 (Ar-CH), ~45 (-CH2Cl), ~35 (-COCH2-), ~28 (-CH2CH2CH2-), ~21 (-OCOCH3) |
| IR (cm-1) | ~1765 (C=O, ester), ~1690 (C=O, ketone), ~1600, ~1480 (C=C, aromatic), ~1200 (C-O, ester), ~750 (C-Cl) |
| Mass Spectrum (m/z) | Expected molecular ion peak at [M]+• and/or [M+H]+. Fragmentation may show loss of the acetoxy group, the chlorobutyl chain, and characteristic aromatic ketone fragments. For butyrophenone, characteristic fragment ions are observed at m/z 105 and 120.[2] For 4-chlorobutyrophenone, the molecular weight is 182.64 g/mol .[3] |
Hypothetical Biological Signaling Pathway
Butyrophenone derivatives are known to interact with various receptors in the central nervous system.[4] The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound might act as a kinase inhibitor, a common mechanism for targeted drug therapies.
Caption: Hypothetical kinase inhibition by this compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. The provided protocols are based on established chemical principles and can be adapted and optimized by researchers in a laboratory setting. The characterization data serve as a benchmark for confirming the identity and purity of the synthesized compound.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Acetoxy-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Acetoxy-4-chlorobutyrophenone is a halogenated and acetylated derivative of butyrophenone. The butyrophenone scaffold is of significant interest in medicinal chemistry, most notably as the core structure for a class of antipsychotic drugs. The introduction of chloro and acetoxy substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the predicted physicochemical properties, a putative synthetic route, and the potential biological significance of this compound.
Physicochemical Properties
The physicochemical properties of this compound have been estimated based on the known values of related compounds such as 4'-chlorobutyrophenone and various acetoxy-substituted aromatic ketones.
| Property | Predicted Value | Basis for Estimation |
| Molecular Formula | C₁₂H₁₃ClO₃ | |
| Molecular Weight | 240.68 g/mol | |
| Appearance | Likely a white to off-white solid or a viscous oil | Based on similar substituted butyrophenones. |
| Melting Point | Estimated in the range of 40-70 °C | The presence of the acetoxy group may lower the melting point compared to unsubstituted analogs. |
| Boiling Point | > 300 °C (with potential decomposition) | Extrapolated from related aromatic ketones. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol, acetone); sparingly soluble in water. | The acetoxy and chloro groups increase polarity, but the overall structure remains largely nonpolar. |
| pKa | Not applicable (no readily ionizable protons) | |
| LogP | Estimated between 2.5 and 3.5 | Calculated based on the contributions of the functional groups. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound is via a Friedel-Crafts acylation of 3-acetoxyphenyl with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Acetoxyphenyl (1.0 eq)
-
4-Chlorobutyryl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.1 eq) to the suspension via the dropping funnel.
-
In a separate flask, dissolve 3-acetoxyphenyl (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of 3-acetoxyphenyl dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Purification and Characterization Workflow
Caption: Purification and characterization workflow.
Predicted Spectral Data
The following are predicted spectral characteristics for this compound, which would be crucial for its identification and characterization.
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (3H) in the range of 7.0-8.0 ppm with splitting patterns indicative of 1,3-disubstitution.- Triplet around 3.6-3.8 ppm (2H, -CH₂Cl).- Triplet around 3.0-3.2 ppm (2H, -COCH₂-).- Multiplet around 2.1-2.3 ppm (2H, -CH₂CH₂CH₂-).- Singlet around 2.3 ppm (3H, -OCOCH₃). |
| ¹³C NMR | - Carbonyl carbon (~197 ppm).- Ester carbonyl carbon (~169 ppm).- Aromatic carbons (120-155 ppm).- Methylene carbon attached to chlorine (~45 ppm).- Other aliphatic carbons (25-40 ppm).- Acetyl methyl carbon (~21 ppm). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 240/242 (due to ³⁵Cl and ³⁷Cl isotopes).- Fragments corresponding to the loss of the acetoxy group, the chloroalkyl chain, and McLafferty rearrangement products. |
| Infrared (IR) | - Two distinct carbonyl stretching frequencies: one for the ketone (~1685 cm⁻¹) and one for the ester (~1765 cm⁻¹).- C-O stretching of the ester (~1200-1250 cm⁻¹).- C-Cl stretching (~600-800 cm⁻¹).- Aromatic C-H and C=C stretching. |
Biological Significance and Potential Applications
Butyrophenone derivatives are well-known for their activity as dopamine D₂ receptor antagonists, with many compounds in this class being used as antipsychotic medications. The introduction of substituents on the aromatic ring can significantly alter the receptor binding profile and selectivity.
Potential Signaling Pathway Involvement
Given the butyrophenone core, this compound could potentially interact with dopaminergic and serotonergic pathways, which are key targets in the treatment of psychosis and other neurological disorders.
Caption: Potential interaction with neurotransmitter pathways.
Role in Drug Development
-
Lead Compound: This molecule could serve as a lead compound for the development of novel antipsychotics with a modified side-effect profile.
-
Metabolic Studies: The acetoxy group is a potential site for esterase-mediated hydrolysis, making this compound an interesting candidate for prodrug strategies or for studying metabolic pathways of substituted butyrophenones.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound would provide valuable data for SAR studies on butyrophenone-based antipsychotics.
Conclusion
While this compound is not a well-characterized molecule, its structural relationship to a pharmacologically important class of compounds makes it a molecule of significant interest. This guide provides a robust theoretical framework for its synthesis, characterization, and potential biological evaluation. The predicted properties and proposed experimental protocols herein offer a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of novel butyrophenone derivatives. Further empirical studies are necessary to validate these predictions and fully elucidate the physicochemical and biological properties of this compound.
An In-depth Technical Guide to 3'-Acetoxy-4-chlorobutyrophenone and Related Compounds
Disclaimer: Extensive searches for "3'-Acetoxy-4-chlorobutyrophenone" and its systematic IUPAC name, 1-(3-acetoxyphenyl)-4-chlorobutan-1-one, have yielded no specific results in publicly accessible chemical databases. This suggests that the compound is not well-documented, may be novel, or is referred to by a different name.
This guide will therefore focus on a closely related and well-characterized compound, 4-Chlorobutyrophenone , and propose a hypothetical synthetic pathway for this compound based on established chemical principles for researchers interested in its synthesis.
Part 1: Technical Data for 4-Chlorobutyrophenone
4-Chlorobutyrophenone is a chemical intermediate used in the synthesis of various organic compounds.
Molecular Structure:
Chemical Identifiers and Properties:
| Property | Value |
| IUPAC Name | 4-chloro-1-phenylbutan-1-one |
| CAS Number | 939-52-6 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Appearance | Liquid |
| Melting Point | 19-20 °C |
| Boiling Point | 130-132 °C at 0.975 mmHg |
| Density | 1.137 g/mL at 25 °C |
| Refractive Index | n20/D 1.544 |
| InChI Key | GHEFQKHLHFXSBR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCCCl |
Applications: 4-Chlorobutyrophenone serves as a starting material in the synthesis of more complex molecules, including silyl enol ethers and 8-arylimidazopyridines.
Part 2: Hypothetical Synthesis of this compound
A plausible synthetic route for the target compound, this compound, could involve a two-step process:
-
Friedel-Crafts Acylation: Reaction of 3-hydroxyanisole (or a protected version) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3'-hydroxy-4-chlorobutyrophenone. The acylation would likely occur at the position para to the hydroxyl group due to its ortho-, para-directing effect.
-
Acetylation: Subsequent acetylation of the phenolic hydroxyl group of the intermediate with an acetylating agent like acetic anhydride or acetyl chloride to yield the final product, this compound.
Below is a conceptual workflow for this proposed synthesis.
Caption: Hypothetical two-step synthesis of this compound.
Experimental Considerations for the Hypothetical Synthesis:
-
Friedel-Crafts Acylation Protocol:
-
The reaction would likely be carried out in an inert solvent such as dichloromethane or nitrobenzene.
-
The Lewis acid catalyst (e.g., aluminum chloride) would be added portion-wise to a cooled solution of the starting phenol and 4-chlorobutyryl chloride to control the exothermic reaction.
-
The reaction mixture would then be stirred at room temperature or gently heated to drive the reaction to completion.
-
Workup would involve quenching the reaction with ice/HCl, followed by extraction of the product into an organic solvent, washing, drying, and purification by chromatography or crystallization.
-
-
Acetylation Protocol:
-
The intermediate, 3'-hydroxy-4-chlorobutyrophenone, would be dissolved in a suitable solvent, often with a base such as pyridine or triethylamine to act as a catalyst and to neutralize the acid byproduct.
-
Acetic anhydride or acetyl chloride would be added, and the reaction would be stirred, possibly with gentle heating.
-
Upon completion, the reaction would be worked up by washing with aqueous solutions to remove the catalyst and any unreacted reagents, followed by drying and purification of the final product.
-
This guide provides available data on a closely related compound and a theoretical framework for the synthesis of this compound, which should prove valuable for researchers and scientists in the field of drug development and organic synthesis.
Spectroscopic Profile of 3'-Acetoxy-4-chlorobutyrophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted spectroscopic data for 3'-Acetoxy-4-chlorobutyrophenone, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents a comprehensive set of predicted spectral data based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and related structures.
Chemical Structure and Properties
-
IUPAC Name: 1-(3-acetoxy-4-chlorophenyl)butan-1-one
-
Molecular Formula: C₁₂H₁₃ClO₃
-
Molecular Weight: 240.68 g/mol
-
Chemical Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of 4-chlorobutyrophenone and acetoxy-substituted aromatic rings.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | m | 2H | Aromatic Protons (H-2', H-6') |
| ~7.4 - 7.5 | d | 1H | Aromatic Proton (H-5') |
| ~2.3 | s | 3H | Acetoxy Methyl Protons (-OCOCH₃) |
| ~3.7 | t | 2H | -CH₂-Cl |
| ~3.1 | t | 2H | -C(=O)-CH₂- |
| ~2.1 | p | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (Ketone) |
| ~169 | C=O (Ester) |
| ~150 | C-3' (Aromatic) |
| ~138 | C-1' (Aromatic) |
| ~132 | C-4' (Aromatic) |
| ~130 | C-6' (Aromatic) |
| ~128 | C-5' (Aromatic) |
| ~125 | C-2' (Aromatic) |
| ~45 | -CH₂-Cl |
| ~35 | -C(=O)-CH₂- |
| ~27 | -CH₂-CH₂-CH₂- |
| ~21 | -OCOCH₃ |
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1765 | Strong | C=O Stretch (Ester) |
| ~1690 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Bending |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~800 - 600 | Strong | C-Cl Stretch |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Fragments for this compound (Electron Ionization - EI)
| m/z | Possible Fragment |
| 240/242 | [M]⁺ (Molecular Ion) |
| 198/200 | [M - CH₂=C=O]⁺ |
| 183/185 | [M - OCOCH₃]⁺ |
| 139/141 | [ClC₆H₄CO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are representative experimental protocols for acquiring the spectroscopic data presented above. These are generalized procedures and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.
-
The electron energy for EI is typically set to 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-Depth Technical Guide to the Solubility of 3'-Acetoxy-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3'-Acetoxy-4-chlorobutyrophenone, a topic of interest for researchers in medicinal chemistry and drug development. Due to its structural characteristics, understanding its behavior in various solvents is crucial for synthesis, purification, formulation, and biological screening processes.
Executive Summary
A comprehensive literature search reveals a notable absence of publicly available quantitative solubility data for this compound in common laboratory solvents. This guide serves to formally document this data gap and, more importantly, to provide detailed, established methodologies for researchers to determine these solubility parameters experimentally. The subsequent sections offer a structured presentation of common solvents for which solubility data should be determined, followed by robust experimental protocols for this purpose. Additionally, a generalized workflow for solubility determination is provided in a visual format to guide laboratory practice.
Solubility Data in Common Solvents
Quantitative solubility data for this compound has not been found in publicly accessible scientific literature. The following table has been structured to facilitate the recording of such data as it is generated through experimental determination.
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Notes |
| Water | H₂O | 10.2 | To be determined | Expected to be very low. |
| Ethanol | C₂H₅OH | 5.2 | To be determined | |
| Methanol | CH₃OH | 6.6 | To be determined | |
| Acetone | C₃H₆O | 5.1 | To be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | |
| Dichloromethane | CH₂Cl₂ | 3.1 | To be determined | |
| Chloroform | CHCl₃ | 4.1 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | Likely to be a good solvent. |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined |
Experimental Protocols for Solubility Determination
The absence of existing data necessitates experimental determination of the solubility of this compound. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is highly recommended for generating accurate and reliable data.[1][2]
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.
2. Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF) of analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control[3]
-
Analytical balance
-
Syringe filters (0.22 µm PTFE or other suitable material)[3]
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[4][5]
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.[3]
-
Equilibrate the mixtures for a sufficient period to reach thermodynamic equilibrium. This can range from 24 to 72 hours, which should be determined empirically.[1][4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high concentration measurements.
-
-
Concentration Analysis (using HPLC-UV):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method to separate the analyte from any potential impurities.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should have a high correlation coefficient (R² > 0.99).[6]
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve.[6]
-
Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
-
-
Concentration Analysis (using UV-Vis Spectrophotometry):
-
This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.[7][8]
-
Determine the wavelength of maximum absorbance (λmax) of the compound in each solvent.
-
Prepare standard solutions and generate a Beer-Lambert law calibration curve of absorbance versus concentration at λmax.[7]
-
Dilute the filtered saturated solution appropriately.
-
Measure the absorbance of the diluted sample and calculate its concentration from the calibration curve.[2]
-
Apply the dilution factor to find the solubility.
-
4. Data Reporting: Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L). The temperature at which the measurement was performed must always be reported.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Caption: Workflow for solubility determination.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. bioassaysys.com [bioassaysys.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. enamine.net [enamine.net]
- 5. improvedpharma.com [improvedpharma.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Butyrophenone Derivative
A Note on the Target Compound: Initial research for "3'-Acetoxy-4-chlorobutyrophenone" did not yield specific information, suggesting it may be a novel or less-documented compound. This guide will focus on the closely related and well-documented compound, 4'-Chlorobutyrophenone , which serves as a foundational structure in medicinal chemistry. This in-depth guide is intended for researchers, scientists, and drug development professionals.
4'-Chlorobutyrophenone: A Technical Overview
Introduction:
4'-Chlorobutyrophenone is an aromatic ketone that belongs to the butyrophenone class of compounds. It is characterized by a butyryl group attached to a benzene ring which is substituted with a chlorine atom at the para-position. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs. Its chemical structure allows for a variety of chemical modifications, making it a versatile building block in drug discovery and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4'-Chlorobutyrophenone.
| Property | Value | Citation(s) |
| IUPAC Name | 1-(4-chlorophenyl)butan-1-one | [1] |
| CAS Number | 4981-63-9, 939-52-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.65 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 36-39 °C | [3] |
| Boiling Point | 253-254 °C | [3] |
| Density | 1.137 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.544 | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents. | |
| InChI Key | XLCJPQYALLFIPW-UHFFFAOYSA-N | [1] |
| SMILES | CCCC(=O)C1=CC=C(C=C1)Cl | [1] |
Synthesis and Experimental Protocols
The most common method for the synthesis of 4'-Chlorobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with butyryl chloride.
Reaction:
Chlorobenzene + Butyryl Chloride --(AlCl₃)--> 4'-Chlorobutyrophenone + HCl
Experimental Protocol: Friedel-Crafts Acylation
-
Materials:
-
Chlorobenzene
-
Butyryl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride and a portion of the solvent (e.g., dichloromethane). The flask is cooled in an ice bath.
-
A solution of butyryl chloride in the same solvent is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
-
After the addition of the butyryl chloride, a solution of chlorobenzene in the solvent is added dropwise while maintaining the temperature of the reaction mixture below 10 °C.
-
Once the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
The reaction mixture is then carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4'-Chlorobutyrophenone.
-
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of 4'-Chlorobutyrophenone via Friedel-Crafts acylation.
Caption: Synthesis workflow for 4'-Chlorobutyrophenone.
Applications in Drug Development
4'-Chlorobutyrophenone is a crucial precursor in the synthesis of many butyrophenone antipsychotics. The butyrophenone moiety is a key pharmacophore that often interacts with dopamine D2 receptors. A classic example is the synthesis of Haloperidol, a potent antipsychotic, which involves the alkylation of a piperidine derivative with 4-chloro-1-(4-fluorophenyl)butan-1-one, a compound structurally very similar to 4'-chlorobutyrophenone. The presence of the chlorine atom on the phenyl ring can influence the electronic properties and metabolic stability of the final drug molecule.
Signaling Pathway Context (Hypothetical)
While 4'-Chlorobutyrophenone itself is an intermediate and not typically a pharmacologically active agent that directly targets signaling pathways, its derivatives, the butyrophenone antipsychotics, are well-known antagonists of the dopamine D2 receptor. The following diagram provides a simplified representation of the dopamine D2 receptor signaling pathway that is modulated by these drugs.
Caption: Dopamine D2 receptor signaling pathway.
4'-Chlorobutyrophenone is a valuable chemical intermediate with a significant role in the synthesis of pharmaceutical compounds. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical nature make it a fundamental building block for medicinal chemists. Understanding its properties and synthesis is essential for professionals involved in the research and development of new therapeutics, particularly in the area of neuropsychiatric disorders.
References
3'-Acetoxy-4-chlorobutyrophenone and its relation to bupropion synthesis
An Examination of the Synthesis of the Atypical Antidepressant Bupropion, with a review of its starting materials and key chemical transformations. This document finds no direct evidence for the role of 3'-Acetoxy-4-chlorobutyrophenone in the synthesis of Bupropion based on a review of scientific literature and patents.
This technical guide provides a detailed overview of the synthetic pathways to bupropion, a widely used atypical antidepressant. The primary focus of this document is on the established and scientifically validated methods of its synthesis, targeting researchers, scientists, and professionals in drug development. While this review was initiated to investigate the role of this compound, a comprehensive search of the available scientific literature and patent databases did not reveal any direct involvement of this specific compound in the synthesis of bupropion. The established and practiced syntheses predominantly commence from 3'-chloropropiophenone.
The Established Synthetic Route to Bupropion
The most widely recognized synthesis of bupropion hydrochloride begins with 3'-chloropropiophenone. This process can be broadly categorized into two principal steps: α-bromination followed by nucleophilic substitution with tert-butylamine.
Step 1: α-Bromination of 3'-Chloropropiophenone
The initial step involves the selective bromination of the α-carbon of 3'-chloropropiophenone. This reaction is crucial as it introduces a leaving group that facilitates the subsequent amination.
Traditional Method:
The classical approach utilizes molecular bromine (Br₂) as the brominating agent, often in a chlorinated solvent such as dichloromethane (CH₂Cl₂). This method is effective but involves the use of hazardous and corrosive liquid bromine.
Greener Alternatives:
In response to the hazards associated with molecular bromine, greener alternatives have been developed. A notable alternative is the use of N-bromosuccinimide (NBS) as the bromine source.[1][2] This solid reagent is safer to handle and can be used in more environmentally benign solvents like ethyl acetate.[2] The reaction can be catalyzed by an acid, such as para-toluenesulfonic acid (p-TSA).[1]
Step 2: Nucleophilic Substitution with tert-Butylamine
The second step is the reaction of the α-bromo intermediate with tert-butylamine. This nucleophilic substitution reaction forms the core structure of bupropion. The reaction is typically carried out in a suitable solvent, such as N-methylpyrrolidinone (NMP) or acetonitrile.[1][3] Greener approaches have explored the use of bio-based solvents like Cyrene.[4]
Salt Formation
The final step in the synthesis is the conversion of the bupropion free base into its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, which facilitates the precipitation of the crystalline salt.[1][3]
Quantitative Data on Bupropion Synthesis
The efficiency of bupropion synthesis can be evaluated through various parameters such as reaction yield and product purity. The following tables summarize quantitative data from different synthetic approaches.
| Starting Material | Brominating Agent | Solvent (Bromination) | Amination Solvent | Overall Yield (%) | Purity (%) | Reference |
| 3'-Chloropropiophenone | Br₂ | Dichloromethane | N-Methylpyrrolidinone | 75-85 | High | [3] |
| 3'-Chloropropiophenone | N-Bromosuccinimide / p-TSA | Acetonitrile (low volume) | N-Methylpyrrolidinone / Toluene | Good | >99.5 | [1] |
| 3'-Chloropropiophenone | N-Bromosuccinimide | Ethyl Acetate | Cyrene | ~68 | Not specified | [2][4] |
Table 1: Comparison of different synthetic routes to Bupropion.
Experimental Protocols
One-Pot Synthesis of Bupropion Hydrochloride (Traditional Method)[3]
-
A solution of m-chloropropiophenone in CH₂Cl₂ is treated with Br₂.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
t-Butylamine and N-methylpyrrolidinone are added to the residue.
-
The mixture is warmed briefly, then quenched with water.
-
The product is extracted with ether.
-
Concentrated HCl is added to the ether solution to precipitate bupropion hydrochloride.
Greener Synthesis of Bupropion Hydrochloride[2]
-
m-Chloropropiophenone and N-bromosuccinimide are dissolved in ethyl acetate.
-
Ammonium acetate is added as a catalyst, and the solution is heated to reflux for approximately 70 minutes.
-
The solution is cooled, filtered, and washed with water.
-
The ethyl acetate is removed under reduced pressure.
-
Cyrene and tert-butylamine are added, and the solution is stirred at 55–60 °C for 20 minutes.
-
The solution is dissolved in ethyl acetate and washed with water.
-
1 M hydrochloric acid is added to the organic layer to precipitate the product.
-
The product is collected by vacuum filtration and can be recrystallized from propan-2-ol.
Visualizing the Synthesis of Bupropion
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways to bupropion.
Figure 1: General synthetic pathway of Bupropion HCl.
Figure 2: Workflow for the greener synthesis of Bupropion HCl.
Conclusion
The synthesis of bupropion is a well-documented process in organic chemistry, with the primary route starting from 3'-chloropropiophenone. While the traditional method employing molecular bromine is effective, significant advancements have been made in developing greener and safer alternatives using reagents like N-bromosuccinimide and environmentally friendly solvents. This technical guide summarizes the key aspects of these synthetic routes, providing valuable information for researchers and professionals in the field of drug development. It is important to reiterate that based on the available scientific literature, this compound does not appear to be a recognized intermediate or precursor in the synthesis of bupropion.
References
Theoretical In-Depth Technical Guide on 3'-Acetoxy-4-chlorobutyrophenone
Disclaimer: The compound 3'-Acetoxy-4-chlorobutyrophenone is not well-documented in publicly available scientific literature. This guide is a theoretical exploration based on the known chemistry and biological activity of structurally related compounds. The experimental protocols and data presented are predictive and have not been experimentally validated.
Introduction
This compound is a derivative of butyrophenone. The butyrophenone class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting antipsychotic and other central nervous system activities. This technical guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of this compound, aimed at researchers, scientists, and drug development professionals.
Theoretical Synthesis
A plausible synthetic route to this compound can be envisioned through a multi-step process, beginning with the acylation of a substituted aromatic precursor. A potential workflow is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: Theoretical multi-step synthesis of this compound.
Theoretical Experimental Protocols
Step 1: Friedel-Crafts Acylation to form 3'-Hydroxy-4'-methoxybutyrophenone
-
To a stirred solution of 2-chloro-5-hydroxyanisole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture at 0°C.
-
The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Demethylation to form 3',4'-Dihydroxybutyrophenone
-
The 3'-Hydroxy-4'-methoxybutyrophenone (1 equivalent) is dissolved in anhydrous dichloromethane under a nitrogen atmosphere.
-
The solution is cooled to -78°C, and boron tribromide (BBr₃, 1.5 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of water at 0°C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Step 3: Selective Acetylation to form 3'-Acetoxy-4'-hydroxybutyrophenone
-
3',4'-Dihydroxybutyrophenone (1 equivalent) is dissolved in pyridine.
-
Acetic anhydride (1.1 equivalents) is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.
Step 4: Chlorination to form 3'-Acetoxy-4'-chlorobutyrophenone
-
3'-Acetoxy-4'-hydroxybutyrophenone (1 equivalent) is dissolved in an anhydrous solvent like toluene.
-
Thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise at room temperature.
-
The mixture is heated to reflux for 2-3 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The residue is purified by column chromatography to yield the final product.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted data for this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃ClO₃ |
| Molecular Weight | 244.68 g/mol |
| Appearance | Predicted to be a solid at room temperature. |
| ¹H NMR | Peaks expected for the butyryl chain protons, acetyl protons, and aromatic protons. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Signals anticipated for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the butyryl and acetyl groups. |
| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks for C=O (ketone and ester), C-O (ester), and C-Cl stretching vibrations. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be expected at m/z 244, with a characteristic [M+2]⁺ peak at m/z 246 due to the chlorine isotope. |
Potential Biological Activity and Signaling Pathway
Butyrophenones are well-known for their antagonist activity at dopamine D₂ receptors, which is a key mechanism for their antipsychotic effects. It is plausible that this compound could exhibit similar properties.
Hypothesized Signaling Pathway: Dopamine D₂ Receptor Antagonism
Caption: Hypothesized mechanism of action via dopamine D₂ receptor antagonism.
Conclusion
This technical guide provides a theoretical foundation for the study of this compound. The proposed synthetic pathway offers a rational approach to obtaining this molecule, and the predicted spectroscopic data can guide its characterization. The potential for dopamine D₂ receptor antagonism suggests that this compound could be a candidate for further investigation in the context of central nervous system disorders. Experimental validation of these theoretical concepts is necessary to fully elucidate the properties and potential applications of this compound.
Uncharted Territory: The Biological Activity of 3'-Acetoxy-4-chlorobutyrophenone Remains Undisclosed in Public Scientific Literature
A comprehensive review of publicly accessible scientific databases and literature reveals a significant gap in the understanding of 3'-Acetoxy-4-chlorobutyrophenone's biological activity. Despite its clear chemical structure, there is no available data on its pharmacological effects, mechanisms of action, or potential therapeutic applications.
This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough overview of the preliminary biological activity of this compound. However, extensive searches have yielded no specific studies, quantitative data, or experimental protocols related to this particular compound. The scientific community has yet to publish any findings on its interactions with biological systems.
This lack of information precludes the creation of data tables, detailed experimental methodologies, and signaling pathway diagrams as requested. While research exists for structurally related compounds containing a butyrophenone core or chloro- and acetoxy- moieties, any extrapolation of their biological activities to this compound would be purely speculative and scientifically unfounded.
This report, therefore, stands as a testament to the unexplored nature of this specific chemical entity. For researchers interested in the potential of novel butyrophenone derivatives, this compound represents a truly uncharted area of investigation. Any future research into its biological effects would be breaking new ground in the field.
Future Directions and a Call for Research
The absence of data on this compound highlights a unique opportunity for original research. The following logical workflow is proposed for any initial investigation into the biological properties of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Bupropion Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol describes the synthesis of bupropion hydrochloride from m-chloropropiophenone, which is the well-established and scientifically documented precursor. The synthesis of bupropion from 3'-Acetoxy-4-chlorobutyrophenone, as requested, is not described in the available scientific literature. The structural differences between the requested starting material and the standard precursor are significant, involving a different acyl chain length and substitution pattern on the aromatic ring, which would necessitate a complex and undocumented synthetic route.
Introduction
Bupropion hydrochloride is an antidepressant and smoking cessation aid.[1] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). The synthesis of bupropion is a multi-step process that is of significant interest in medicinal and process chemistry. Greener and more efficient synthetic routes are continually being developed to improve safety and reduce environmental impact.[2][3]
This document provides a detailed protocol for a common laboratory-scale synthesis of bupropion hydrochloride, commencing with the α-bromination of m-chloropropiophenone, followed by amination with tert-butylamine, and concluding with the formation of the hydrochloride salt.[1][4][5][6]
Overall Reaction Scheme
The synthesis of bupropion hydrochloride from m-chloropropiophenone is typically a two-step process:
-
α-Bromination: m-Chloropropiophenone is brominated at the α-position to yield m-chloro-α-bromopropiophenone.
-
Amination and Salt Formation: The resulting α-bromoketone undergoes nucleophilic substitution with tert-butylamine to form bupropion free base, which is then converted to its hydrochloride salt.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| m-Chloropropiophenone | C₉H₉ClO | 168.62 | 34841-35-5 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |
| p-Toluenesulfonic acid (p-TSA) | C₇H₈O₃S | 172.20 | 104-15-4 |
| Acetonitrile | CH₃CN | 41.05 | 75-05-8 |
| tert-Butylamine | C₄H₁₁N | 73.14 | 75-64-9 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 872-50-4 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Isopropyl alcohol (IPA) | C₃H₈O | 60.10 | 67-63-0 |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Time | Typical Yield |
| 1 | α-Bromination | m-Chloropropiophenone, NBS, p-TSA | Acetonitrile | 60-65 | 2 h | ~99% (in situ) |
| 2 | Amination | m-Chloro-α-bromopropiophenone, tert-butylamine | NMP/Toluene | 55-60 | 1 h | - |
| 3 | Salt Formation | Bupropion free base, IPA-HCl | Isopropyl alcohol | Room Temp. | - | 75% (overall) |
Experimental Protocols
Step 1: α-Bromination of m-Chloropropiophenone
This procedure utilizes N-Bromosuccinimide (NBS) as a safer alternative to liquid bromine.[1]
Methodology:
-
To a reaction flask, add m-chloropropiophenone (1.0 mol), N-bromosuccinimide (1.1 mol), and p-toluenesulfonic acid (0.1 mol).
-
Add acetonitrile to create a 50% w/v solution of the starting material.
-
Heat the mixture to 60-65 °C with stirring.
-
Maintain this temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., GC or TLC). The reaction should show near-complete conversion to m-chloro-α-bromopropiophenone.[1]
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solution containing the α-bromoketone is typically used directly in the next step without isolation.
Step 2: Synthesis of Bupropion Free Base
Methodology:
-
To the reaction mixture from Step 1, add tert-butylamine in a mixture of N-methyl-2-pyrrolidone (NMP) and toluene (e.g., 1:5 v/v).[1]
-
Heat the mixture to 55-60 °C and stir for approximately 1 hour.[7]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water and toluene to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
The resulting organic layer contains the bupropion free base.
Step 3: Formation of Bupropion Hydrochloride
Methodology:
-
Dry the organic layer from Step 2 over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude bupropion free base.
-
Dissolve the crude base in isopropyl alcohol (IPA).
-
While stirring, add a saturated solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) dropwise until the solution is acidic.
-
Bupropion hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum to yield bupropion hydrochloride. The overall yield is typically around 75%.[1]
Mandatory Visualization
Caption: Workflow for the synthesis of Bupropion HCl.
References
- 1. chem.bg.ac.rs [chem.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. 4'-CHLOROBUTYROPHENONE | 4981-63-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 6. WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Acetoxy-4-chlorobutyrophenone in Organic Synthesis
A-P-N-20251112
Topic: Utilization of Halo-Substituted Butyrophenones in Pharmaceutical Synthesis
Introduction:
Substituted butyrophenones are pivotal intermediates in the synthesis of a wide range of pharmacologically active molecules. This document focuses on the synthetic applications of a closely related and commercially significant starting material, 3'-chloropropiophenone, which is extensively used in the production of the antidepressant drug Bupropion. While the specific compound 3'-Acetoxy-4-chlorobutyrophenone is not widely cited in the literature, the synthetic pathways involving similar halo-substituted propiophenones provide a clear blueprint for its potential applications. The primary application discussed herein is the synthesis of Bupropion, a dopamine-norepinephrine reuptake inhibitor (DNRI).
The synthesis of Bupropion from 3'-chloropropiophenone is a well-established multi-step process that serves as an excellent case study for key organic reactions such as α-halogenation and nucleophilic substitution. These reactions are fundamental in the construction of α-amino ketones, a structural motif present in many bioactive compounds.
Primary Application: Synthesis of Bupropion
The most prominent application of 3'-chloropropiophenone is as a precursor in the synthesis of Bupropion ((±)-2-(tert-Butylamino)-3'-chloropropiophenone). This process typically involves two main steps:
-
α-Bromination: The reaction starts with the bromination of 3'-chloropropiophenone at the α-position to the carbonyl group. This is a critical step to introduce a leaving group for the subsequent amination reaction.
-
Nucleophilic Substitution (Amination): The resulting α-bromo intermediate, m-chloro-α-bromopropiophenone, is then reacted with tert-butylamine to yield Bupropion free base via a nucleophilic substitution reaction.
-
Salt Formation: The final step involves the conversion of the Bupropion free base into its hydrochloride salt to improve its stability and bioavailability.
Below are detailed protocols and data for this synthetic pathway.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Bupropion Hydrochloride
This protocol outlines a common laboratory-scale synthesis of Bupropion hydrochloride from 3'-chloropropiophenone.
Step 1: Synthesis of m-chloro-α-bromopropiophenone
-
Dissolve 3'-chloropropiophenone (1 mole) in dichloromethane.
-
Add bromine (1 mole) dropwise to the solution while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at this temperature for one hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional four hours.
-
Remove the solvent under reduced pressure to obtain the crude m-chloro-α-bromopropiophenone.
Step 2: Synthesis of Bupropion Free Base and Hydrochloride Salt
-
Dissolve the crude m-chloro-α-bromopropiophenone in acetonitrile.
-
Add an excess of tert-butylamine to the solution.
-
Reflux the mixture for approximately three hours.
-
Remove the excess tert-butylamine and acetonitrile by evaporation.
-
Dissolve the resulting oily residue in a suitable organic solvent like ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
To the solution of the Bupropion free base, add a saturated solution of hydrochloric acid in isopropyl alcohol to precipitate Bupropion hydrochloride.
-
Filter and dry the resulting solid to obtain the final product.
Protocol 2: One-Pot Synthesis of Bupropion
A more streamlined approach involves a one-pot reaction where the bromination and amination steps are performed in succession without isolating the intermediate.[1]
-
Dissolve 3'-chloropropiophenone (0.1 mole) in tert-butylamine (250 ml), which acts as both the solvent and the reactant.[1]
-
Cool the solution to 0-5°C and add bromine (0.11 mole) dropwise.[1]
-
Stir the reaction mixture at this temperature for 1 hour.[1]
-
Increase the temperature to reflux and maintain for 4 hours.[1]
-
Remove the excess tert-butylamine under reduced pressure.[1]
-
Dissolve the oily residue in ethyl acetate (250 ml) and wash with water (250 ml).[1]
-
The organic layer containing the Bupropion free base can then be treated with HCl to form the hydrochloride salt as described in Protocol 1.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of Bupropion, highlighting different approaches to the bromination step.
| Starting Material | Brominating Agent | Catalyst/Solvent | Reaction Conditions | Intermediate | Aminating Agent | Final Product | Overall Yield | Reference |
| 3'-chloropropiophenone | Bromine | Dichloromethane | 0-5°C to RT | m-chloro-α-bromopropiophenone | tert-butylamine | Bupropion HCl | 70-80% | [2] |
| 3'-chloropropiophenone | N-Bromosuccinimide (NBS) | p-TSA / Acetonitrile (low vol.) | 60-65°C, 2h | m-chloro-α-bromopropiophenone | tert-butylamine in NMP/toluene | Bupropion HCl | Good | [3] |
| 3'-chloropropiophenone | Bromine | tert-butylamine | 0-5°C then reflux | (in-situ) | tert-butylamine | Bupropion | - | [1] |
Visualizations
Synthetic Pathway of Bupropion
The following diagram illustrates the general synthetic route from 3'-chloropropiophenone to Bupropion Hydrochloride.
Caption: Synthetic route to Bupropion HCl.
Experimental Workflow for Bupropion Synthesis
This diagram outlines the key steps in a typical laboratory procedure for synthesizing Bupropion Hydrochloride.
Caption: Laboratory workflow for Bupropion HCl synthesis.
References
Application Notes: Synthesis of 4-Amino-3'-acetoxybutyrophenones via Nucleophilic Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the reaction mechanism and a representative experimental protocol for the synthesis of 4-amino-3'-acetoxybutyrophenone derivatives. These compounds are valuable intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active molecules. The core reaction involves the nucleophilic substitution of the terminal chloride from 3'-Acetoxy-4-chlorobutyrophenone with various primary and secondary amines. While literature on this specific substrate is limited, this protocol is based on well-established principles of nucleophilic substitution reactions on alkyl halides.
General Reaction Mechanism
The reaction of this compound with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. The reaction results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the primary alkyl carbon bearing the chlorine atom. This attack occurs from the backside relative to the leaving group.
-
Transition State: A transient, high-energy state is formed where the C-N bond is partially formed and the C-Cl bond is partially broken.
-
Leaving Group Departure: The C-Cl bond breaks, and the chloride ion is expelled.
-
Deprotonation: The resulting ammonium salt is typically deprotonated by a second equivalent of the amine acting as a base (or an added non-nucleophilic base) to yield the neutral amine product and an ammonium chloride salt.
A common side reaction, particularly with primary amines, is polyalkylation . The secondary amine product formed is often more nucleophilic than the starting primary amine and can react with another molecule of the chloro-ketone, leading to a tertiary amine byproduct. Using a large excess of the starting amine can help minimize this side reaction.
Caption: General SN2 reaction mechanism.
Representative Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic amine. Researchers should optimize conditions for each specific amine.
2.1 Materials and Reagents
-
This compound (Substrate)
-
Amine (Nucleophile, e.g., tert-butylamine, morpholine, aniline)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (Solvent)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (Optional, non-nucleophilic base)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel.
2.2 Reaction Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable volume of anhydrous solvent (e.g., 5-10 mL of ACN per gram of substrate).
-
Addition of Reagents:
-
Add the amine (2.0 - 4.0 eq). Using a larger excess is recommended for primary amines to minimize dialkylation.
-
(Optional) Add a non-nucleophilic base such as K₂CO₃ (1.5 eq) or TEA (1.5 eq). This is particularly useful when using an amine hydrochloride salt or to neutralize the HCl formed during the reaction, preventing the formation of unreactive ammonium salts.
-
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
2.3 Workup and Purification
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure 4-amino-3'-acetoxybutyrophenone derivative.
Caption: A typical experimental workflow.
Data Presentation: Representative Reaction Parameters
The following table summarizes hypothetical reaction conditions and outcomes for the synthesis of various 4-amino-3'-acetoxybutyrophenone derivatives. These values serve as a starting point for optimization.
| Entry | Amine (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | tert-Butylamine (3.0) | K₂CO₃ (1.5) | DMF | 80 | 12 | 85 | >98 |
| 2 | Morpholine (2.1) | TEA (1.5) | ACN | 70 | 8 | 92 | >99 |
| 3 | Aniline (2.5) | K₂CO₃ (1.5) | DMF | 90 | 24 | 65 | >95 |
| 4 | Benzylamine (3.0) | None | ACN | 80 | 16 | 78 | >97 |
Applications in Drug Development
The 4-aminobutyrophenone scaffold is a key structural motif in a variety of pharmacologically active compounds. The presence of a ketone, an aromatic ring, and a flexible amino-alkyl chain allows for diverse biological interactions.
-
CNS Agents: Many antipsychotic drugs of the butyrophenone class (e.g., Haloperidol) contain a similar pharmacophore. The products of this reaction can be used as building blocks to synthesize novel agents targeting dopamine or serotonin receptors.
-
Ion Channel Modulators: The scaffold can be elaborated to create compounds that modulate the activity of various ion channels.
-
Enzyme Inhibitors: The amine and ketone functionalities serve as handles for further chemical modification to design specific enzyme inhibitors.
The acetoxy group on the phenyl ring can be hydrolyzed to a phenol, providing an additional site for modification or a key hydrogen bonding group for target interaction. The versatility of this synthetic route allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Application Notes and Protocols for the Quantification of 3'-Acetoxy-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 3'-Acetoxy-4-chlorobutyrophenone, a key intermediate in pharmaceutical synthesis. The following methods offer robust and reliable approaches for the determination of this compound in various sample matrices. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is ideal for the routine quantification of this compound, offering high precision and accuracy without the need for derivatization.
Principle
The sample is dissolved in a suitable solvent and injected into an HPLC system. The compound is separated from impurities on a C18 reverse-phase column using an isocratic mobile phase of acetonitrile and water. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength corresponding to the chromophore of the molecule. The aromatic ketone structure of the analyte allows for strong UV absorbance, making this a sensitive detection method.[1][2][3]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, water, and methanol
-
Reference standard of this compound
2. Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 248 nm |
| Run Time | 10 minutes |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Hypothetical Method Validation Data
The following table summarizes representative performance data for this analytical method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Workflow Diagram
Method 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method provides high selectivity and sensitivity, and is particularly useful for the analysis of this compound in complex matrices or for confirmatory analysis. A derivatization step is included to improve the volatility and thermal stability of the analyte.
Principle
The ketone functional group of this compound is derivatized to form a more volatile and thermally stable oxime derivative. This is necessary to ensure good chromatographic peak shape and prevent on-column degradation. The derivatized sample is then injected into a gas chromatograph, where it is separated from other components on a capillary column. The mass spectrometer is used for detection and quantification, providing high selectivity through the monitoring of specific fragment ions. The acetoxy group may be prone to hydrolysis under certain conditions, so a mild derivatization and injection port temperature are recommended.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Heating block or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Anhydrous pyridine, hydroxylamine hydrochloride
-
Hexane (GC grade)
-
Reference standard of this compound
2. Derivatization Procedure
-
Prepare a derivatizing reagent by dissolving 1 g of hydroxylamine hydrochloride in 10 mL of anhydrous pyridine.
-
For standards and samples, place an aliquot containing a known amount of this compound into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the derivatizing reagent to the dried residue.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature and add 1 mL of hexane. Vortex for 1 minute.
-
Use the hexane layer for GC-MS analysis.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound in hexane (e.g., 100 µg/mL).
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in hexane.
-
Derivatize 100 µL of each calibration standard as described in the derivatization procedure.
4. Sample Preparation
-
Extract the this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute in a known volume of hexane to a concentration within the calibration range.
-
Derivatize a 100 µL aliquot of the sample extract as described in the derivatization procedure.
5. GC-MS Conditions
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) of characteristic ions |
6. Data Analysis
-
Identify the characteristic ions of the derivatized this compound from a full scan analysis of a standard.
-
Generate a calibration curve by plotting the peak area of a selected quantifier ion against the concentration of the calibration standards.
-
Quantify the amount of the analyte in the samples using the calibration curve.
Hypothetical Method Validation Data
The following table summarizes representative performance data for this analytical method.
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD, n=6) | < 5.0% |
| Accuracy (Recovery) | 95.0% - 105.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Workflow Diagram
References
experimental setup for reactions involving 3'-Acetoxy-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 3'-Acetoxy-4-chlorobutyrophenone, a versatile intermediate in organic synthesis. The following sections detail its synthesis and subsequent chemical transformations, offering protocols and quantitative data to guide researchers in its use.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3-acetoxyphenyl with 4-chlorobutyryl chloride.[1][2][3] This reaction introduces the 4-chlorobutyryl group onto the aromatic ring, yielding the desired ketone.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension. Following this, add 3-acetoxyphenyl (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Proposed Synthesis Workflow
Caption: Synthesis of this compound.
Key Reactions of this compound
The presence of three reactive functional groups—a chloroalkane, an acetate ester, and a ketone—makes this compound a valuable precursor for a variety of chemical transformations.
Nucleophilic Substitution of the Chlorine Atom
The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This is a key step in the synthesis of many pharmaceutical compounds, including analogs of Bupropion.[4][5][6]
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or N-methyl-2-pyrrolidinone (NMP).
-
Addition of Nucleophile: Add an excess of the desired amine (e.g., tert-butylamine, 2.5 equivalents).
-
Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| tert-Butylamine | Acetonitrile | 80 | 16 | 75-85 | [5] |
| Piperidine | NMP | 100 | 12 | ~80 | Analogous Reactions |
| Morpholine | DMSO | 90 | 18 | ~82 | Analogous Reactions |
Hydrolysis of the Acetoxy Group
The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 3'-Hydroxy-4-chlorobutyrophenone. This opens up further possibilities for derivatization at the phenolic hydroxyl group.[7]
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.
-
Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Heating: Heat the mixture to reflux (approximately 65-70°C) for 2-4 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to give the crude phenol, which can be purified by chromatography.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| HCl | Methanol/Water | 65 | 3 | >90 | [7] |
| H₂SO₄ | Ethanol/Water | 78 | 2 | >90 | Analogous Reactions |
Reduction of the Ketone
The carbonyl group can be selectively reduced to a secondary alcohol, providing another site for chemical modification.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Reducing Agent Addition: Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Reaction Progression: Stir the reaction at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the alcohol, which can be purified by column chromatography.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaBH₄ | Methanol | 25 | 1.5 | ~95 | General Knowledge |
| LiAlH₄ | THF | 0 to 25 | 1 | >95 | General Knowledge |
Reaction Pathways Overview
Caption: Key reactions of this compound.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis of α-Hydroxyacetophenones [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3'-Acetoxy-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3'-Acetoxy-4-chlorobutyrophenone, a potentially valuable intermediate in pharmaceutical and organic synthesis. The described methodology is a two-step process commencing with the Friedel-Crafts acylation of 3-hydroxyphenol with 4-chlorobutyryl chloride to yield 4-chloro-1-(3-hydroxyphenyl)butan-1-one. This intermediate is subsequently acetylated using acetic anhydride to produce the final product. This protocol is designed to be scalable and utilizes commercially available starting materials.
Introduction
This compound is a functionalized aromatic ketone. The presence of the acetoxy group, the chlorine atom, and the carbonyl group makes it a versatile building block for the synthesis of more complex molecules. The butyrophenone scaffold is a common feature in a variety of biologically active compounds. This document outlines a robust and scalable two-step synthesis strategy. The first step involves a Friedel-Crafts acylation, a classic method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] The subsequent step is a standard acetylation of a phenolic hydroxyl group.[3][4][5]
Synthesis Workflow
The overall synthesis is a two-step process as illustrated in the workflow diagram below.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1-(3-hydroxyphenyl)butan-1-one
This protocol details the Friedel-Crafts acylation of 3-hydroxyphenol.
Materials:
-
3-Hydroxyphenol
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride to the stirred DCM.
-
In a separate flask, dissolve 3-hydroxyphenol in anhydrous DCM.
-
Slowly add the 3-hydroxyphenol solution to the aluminum chloride suspension at 0 °C.
-
Stir the mixture for 15-20 minutes.
-
Add 4-chlorobutyryl chloride dropwise to the reaction mixture via the addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
This protocol describes the acetylation of the phenolic intermediate.
Materials:
-
4-Chloro-1-(3-hydroxyphenyl)butan-1-one
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-chloro-1-(3-hydroxyphenyl)butan-1-one in anhydrous dichloromethane.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reactant Quantities and Reaction Conditions
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Reagent/Catalyst | Moles (mol) | Solvent | Volume (L) | Temperature (°C) | Time (h) |
| 1 | 3-Hydroxyphenol | 1.0 | 4-Chlorobutyryl chloride | 1.1 | Aluminum Chloride | 2.5 | Dichloromethane | 5.0 | 0 to RT | 12-16 |
| 2 | 4-Chloro-1-(3-hydroxyphenyl)butan-1-one | 1.0 | Acetic Anhydride | 1.5 | Pyridine | 1.5 | Dichloromethane | 4.0 | 0 to RT | 4-6 |
Table 2: Product Yield and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 4-Chloro-1-(3-hydroxyphenyl)butan-1-one | 200.65 | 150-170 | 75-85 | >95 |
| 2 | This compound | 242.69 | 218-230 | 90-95 | >98 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
4-Chlorobutyryl chloride is corrosive and a lachrymator.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all chemicals with appropriate caution and refer to their respective Safety Data Sheets (SDS).
References
Application Notes and Protocols for the Derivatization of 3'-Acetoxy-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3'-Acetoxy-4-chlorobutyrophenone into three classes of heterocyclic compounds with potential biological activities: chalcones, pyrimidines, and thiazoles. The synthesized derivatives can serve as scaffolds for further studies in drug discovery and development, particularly in the search for new antimicrobial and antifungal agents.
Introduction
This compound is a substituted butyrophenone that contains several reactive sites amenable to chemical modification. The presence of a chloro group and an acetoxy group on the aromatic ring, as well as the ketone functionality and the terminal chloro group on the butyrophenone chain, offer multiple avenues for derivatization. This document outlines protocols for the synthesis of chalcones, pyrimidines, and thiazoles, which are well-established classes of compounds with a broad range of pharmacological activities.
Derivatization Strategies
The derivatization of this compound can be strategically approached to generate a library of diverse compounds for biological screening. The primary reactions detailed in these notes are:
-
Chalcone Synthesis: Claisen-Schmidt condensation of the ketone with an aromatic aldehyde.
-
Pyrimidine Synthesis: Cyclocondensation of the resulting chalcone with a urea or thiourea derivative.
-
Thiazole Synthesis: Hantzsch thiazole synthesis involving the reaction of an α-haloketone (derived from the starting material) with a thioamide.
These reactions are foundational in medicinal chemistry and provide a reliable means to access these important heterocyclic systems.
Experimental Protocols
The following protocols are adapted from established synthetic methods for similar butyrophenone and acetophenone derivatives. Researchers should optimize these conditions for the specific substrate, this compound.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde to yield a chalcone derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1.1 equivalents) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the product precipitates.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of chalcone derivatives.
Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of pyrimidine derivatives from the previously synthesized chalcones.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol.
-
Reagent Addition: Add urea or thiourea (1.5 equivalents) and a catalytic amount of a base (e.g., potassium hydroxide).
-
Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the synthesized pyrimidine derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of pyrimidine derivatives.
Synthesis of Thiazole Derivatives via Hantzsch Synthesis
This protocol describes the synthesis of thiazole derivatives starting from this compound. This requires an initial α-bromination step.
Protocol:
-
α-Bromination:
-
Dissolve this compound (1 equivalent) in a suitable solvent like acetic acid.
-
Add bromine (1 equivalent) dropwise while stirring at room temperature.
-
Stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the α-bromoketone. Filter, wash with water, and dry.
-
-
Thiazole Formation:
-
In a round-bottom flask, dissolve the α-bromoketone (1 equivalent) and thiourea or a substituted thioamide (1.2 equivalents) in ethanol.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the thiazole derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
-
-
Characterization: Characterize the final thiazole derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of thiazole derivatives.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized derivatives based on typical yields and reported biological activities for analogous compounds. These values should be experimentally determined for the specific derivatives of this compound.
Table 1: Synthesis Yields of Derivatives
| Derivative Class | Substituent (R) on Aldehyde/Thioamide | Expected Yield (%) |
| Chalcone | 4-Chlorophenyl | 70-85 |
| Chalcone | 4-Methoxyphenyl | 75-90 |
| Chalcone | 4-Nitrophenyl | 65-80 |
| Pyrimidine | from 4-Chlorophenyl chalcone (with Urea) | 60-75 |
| Pyrimidine | from 4-Methoxyphenyl chalcone (with Thiourea) | 55-70 |
| Thiazole | from Thiourea | 65-80 |
| Thiazole | from Phenylthiourea | 50-65 |
Table 2: Antimicrobial and Antifungal Activity Data (Hypothetical MIC values in µg/mL)
| Derivative Class | Substituent (R) | Staphylococcus aureus (MIC) | Escherichia coli (MIC) | Candida albicans (MIC) |
| Chalcone | 4-Chlorophenyl | 16-32 | 32-64 | 32-64 |
| Chalcone | 4-Nitrophenyl | 8-16 | 16-32 | 16-32 |
| Pyrimidine | from 4-Chlorophenyl chalcone | 8-16 | 16-32 | 16-32 |
| Thiazole | from Phenylthiourea | 4-8 | 8-16 | 8-16 |
Further Studies
The synthesized derivatives of this compound can be subjected to a variety of further studies, including:
-
Broad-spectrum biological screening: Evaluation against a wider range of bacterial and fungal strains, as well as testing for other activities such as anticancer, anti-inflammatory, or antiviral properties.
-
Structure-Activity Relationship (SAR) studies: Synthesis of a larger library of derivatives with diverse substituents to understand the relationship between chemical structure and biological activity.
-
Mechanism of action studies: Investigating the molecular targets and pathways through which the active compounds exert their biological effects.
-
In vivo efficacy and toxicity studies: Testing the most promising compounds in animal models to evaluate their therapeutic potential and safety profiles.
These application notes provide a starting point for the exploration of the chemical space around this compound and the development of novel compounds with potential therapeutic applications.
The Elusive Precursor: Exploring the Synthetic Potential of 3'-Acetoxy-4-chlorobutyrophenone and its Analogs
Application Note
Introduction
3'-Acetoxy-4-chlorobutyrophenone is a functionalized aromatic ketone with potential as a precursor for a variety of novel compounds in medicinal chemistry and materials science. Its structure combines a reactive chlorobutyl chain, a synthetically versatile ketone, and an acetoxy group that can influence solubility and reactivity or serve as a protecting group. While specific literature on this compound is scarce, its close structural analog, 4-chlorobutyrophenone, is a well-documented intermediate. This document will provide an overview of the potential applications of this compound by drawing parallels with known reactions of similar butyrophenones and acetophenones. We will explore its utility in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds.
Core Structure and Reactivity
The key reactive sites of this compound are the terminal alkyl chloride and the carbonyl group. The acetoxy group at the 3'-position of the phenyl ring can modulate the electronic properties of the aromatic system and may be hydrolyzed to a hydroxyl group, offering a further point for modification.
Potential Synthetic Transformations
The chloroalkyl chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The ketone can undergo reactions such as reduction, condensation, and reactions with organometallic reagents.
Table 1: Potential Reactions of this compound
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
| Nucleophilic Substitution | Amines, Thiols, Azides | Amino-, Thio-, or Azido-butyrophenones | Synthesis of bioactive amines, heterocycles |
| Cyclization (intramolecular) | Base | Cyclopropyl phenyl ketones | Building blocks for complex molecules |
| Reduction | NaBH4, LiAlH4 | Chloro- or Acetoxy-alcohols | Chiral synthons, further functionalization |
| Grignard Reaction | RMgBr | Tertiary Alcohols | Construction of complex carbon skeletons |
| Wittig Reaction | Ph3P=CHR | Alkenes | Olefination for diverse structures |
Experimental Protocols: A Generalized Approach
Due to the limited specific data on this compound, the following protocols are based on established procedures for 4-chlorobutyrophenone and are intended as a starting point for research. Optimization will be necessary.
Protocol 1: Synthesis of an Amine Derivative via Nucleophilic Substitution
This protocol describes the synthesis of a tertiary amine by reacting the chlorobutyl chain with a secondary amine. This is a common step in the synthesis of many pharmacologically active compounds.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Piperidine, 1.2 eq)
-
Potassium Carbonate (K2CO3, 2.0 eq)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in acetonitrile, add the secondary amine and potassium carbonate.
-
Stir the reaction mixture at 60-80 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to a Cyclopropyl Ketone
This protocol outlines the formation of a cyclopropyl ring, a common motif in medicinal chemistry, through an intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Dry Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in dry THF at 0 °C under an inert atmosphere, add a solution of this compound in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclopropyl ketone by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic routes starting from this compound.
Caption: Potential synthetic transformations of this compound.
Signaling Pathways and Biological Relevance
While the biological activity of this compound itself is not reported, its derivatives could potentially interact with various biological targets. For instance, butyrophenone scaffolds are known to be present in antipsychotic drugs that target dopamine receptors. The introduction of different functional groups via the synthetic pathways described above could lead to novel compounds with a range of pharmacological activities.
The logical workflow for discovering a novel drug candidate starting from this precursor is outlined below.
Caption: A generalized workflow for drug discovery using a novel precursor.
This compound represents a promising, yet underexplored, starting material for the synthesis of novel organic compounds. By leveraging the reactivity of its functional groups, researchers can access a diverse chemical space. The protocols and pathways outlined here, based on analogous and well-established chemical transformations, provide a solid foundation for initiating research programs aimed at the discovery of new molecules with potential applications in drug development and other scientific fields. Further investigation into the specific reactivity and properties of this compound is warranted to fully unlock its synthetic potential.
Application Notes and Protocols: 3'-Acetoxy-4-chlorobutyrophenone and its Analogs in Medicinal Chemistry
Introduction
While specific data on 3'-Acetoxy-4-chlorobutyrophenone is limited in publicly available research, its structural motifs are characteristic of key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). This document will focus on the broader class of halogenated butyrophenones and propiophenones, using the well-documented synthesis of Bupropion as a primary example to illustrate their application in medicinal chemistry. These compounds are crucial building blocks for creating a diverse range of therapeutic agents.
Application Notes
Halogenated propiophenones and butyrophenones are vital starting materials in medicinal chemistry, primarily serving as precursors for the synthesis of psychoactive drugs and other therapeutic agents. The presence of a halogen atom provides a reactive site for nucleophilic substitution, a fundamental reaction in the construction of more complex molecules.
One of the most notable applications of this class of compounds is in the synthesis of Bupropion, a unique dopamine-norepinephrine reuptake inhibitor (DNRI).[1][2] Bupropion is widely used for treating major depressive disorder and for smoking cessation.[1][2] The synthesis of Bupropion typically starts from m-chloropropiophenone, a close analog of the topic compound.
The general synthetic strategy involves the alpha-halogenation of the propiophenone backbone, followed by a nucleophilic substitution with an amine. This straightforward approach allows for the introduction of diverse amine functionalities, leading to a wide array of potential drug candidates.
Case Study: Synthesis of Bupropion
The synthesis of Bupropion hydrochloride from m-chloropropiophenone is a classic example of the utility of halogenated propiophenones. The process involves two main steps: bromination of m-chloropropiophenone and subsequent amination with t-butylamine.[3]
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |
| Bromination | m-chloropropiophenone | Bromine | Below 150 | - | [3] |
| Amination | Brominated intermediate, t-butylamine | Organic solvent | Below 150 | - | [3] |
| Overall | m-chloropropiophenone | Bromine, t-butylamine, HCl | - | 70-80 | [3] |
| Flow Chemistry | m-chloropropiophenone | Polymer-bound pyridinium tribromide, t-butylamine | - | 69 (overall) | [1][4] |
Experimental Protocols
1. Bromination of m-Chloropropiophenone
This step involves the introduction of a bromine atom at the alpha position to the carbonyl group, creating a more reactive intermediate for the subsequent amination step.
-
Materials: m-chloropropiophenone, Bromine.
-
Procedure:
-
Dissolve m-chloropropiophenone in a suitable organic solvent.
-
Slowly add bromine to the solution while maintaining the reaction temperature below 150°C.[3] The molar ratio of m-chloropropiophenone to bromine is typically 1:0.9-1.1.[3]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, the reaction mixture containing the α-bromo-m-chloropropiophenone is typically used directly in the next step without extensive purification.
-
2. Amination with t-Butylamine
The brominated intermediate is then reacted with t-butylamine to introduce the key amino group of Bupropion.
-
Materials: α-bromo-m-chloropropiophenone solution, t-butylamine.
-
Procedure:
-
To the solution of the brominated intermediate, add t-butylamine. The molar ratio of starting m-chloropropiophenone to t-butylamine is in the range of 1:4-10.[3]
-
Maintain the reaction temperature below 150°C.[3]
-
After the reaction is complete, the organic solution containing the free base of Bupropion is extracted. The extracting mixture typically consists of an organic solvent and water in a 5:1 to 5:5 ratio by mass relative to the initial m-chloropropiophenone.[3]
-
The organic layer is separated and can be dried using a desiccant like anhydrous magnesium sulfate or anhydrous sodium sulfate.[3]
-
3. Formation of Bupropion Hydrochloride
The final step is the conversion of the Bupropion free base into its hydrochloride salt, which is the stable and marketable form of the drug.
-
Materials: Organic solution of Bupropion, HCl gas in an organic solvent.
-
Procedure:
-
The organic solution of Bupropion is evaporated to dryness.[3]
-
The residue is then reacted with a solution of HCl gas in an organic solvent (e.g., methanol, ethanol, isopropanol).[3]
-
The crude Bupropion hydrochloride precipitates out of the solution and is collected by filtration.[3]
-
The crude product can be further purified by recrystallization to obtain the pure Bupropion hydrochloride.[3]
-
Visualizations
Synthetic Pathway of Bupropion
Caption: Synthetic route for the preparation of Bupropion Hydrochloride.
Experimental Workflow for Bupropion Synthesis
Caption: General experimental workflow for the synthesis of Bupropion HCl.
Broader Applications and Future Directions
The synthetic principles illustrated with Bupropion can be extended to a wide range of other compounds. By varying the starting halogenated phenone and the amine nucleophile, a diverse library of molecules can be generated for drug discovery programs. For instance, derivatives of acetophenone are used to synthesize chalcones, which are precursors for anti-inflammatory drugs like celecoxib.[5] Furthermore, other halogenated acetophenone derivatives have been investigated for their potential as non-ulcerogenic anti-inflammatory agents.[6]
The development of greener and safer synthetic methodologies, such as the use of flow chemistry and polymer-bound reagents, is an active area of research.[1][4] These advanced techniques aim to improve reaction efficiency, reduce waste, and enhance the safety profile of the manufacturing process for these important pharmaceutical intermediates.
References
- 1. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
- 5. ossila.com [ossila.com]
- 6. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 3'-Acetoxy-4-chlorobutyrophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-Acetoxy-4-chlorobutyrophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Friedel-Crafts acylation followed by acetylation, or a Fries rearrangement of a suitable precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired acylated product (3'-Hydroxy-4-chlorobutyrophenone) in the first step. | 1. Deactivated aromatic ring: The starting phenol may have electron-withdrawing substituents that hinder the electrophilic substitution. 2. Poor quality of Lewis acid catalyst (e.g., AlCl₃): The catalyst may be hydrated or decomposed. 3. Inappropriate solvent: The solvent may be reacting with the catalyst or reactants. 4. Insufficient reaction temperature or time. | 1. Use a more activated starting material if possible. 2. Use freshly opened or properly stored anhydrous AlCl₃. 3. Employ an inert solvent such as nitrobenzene or carbon disulfide for Friedel-Crafts reactions.[1] 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC. For Fries rearrangements, lower temperatures (≤60°C) favor the para-product.[2] |
| Formation of significant amounts of the ortho-isomer instead of the desired para-isomer. | Reaction temperature is too high: In a Fries rearrangement, higher temperatures (above 160°C) favor the formation of the ortho-isomer.[2] | Maintain a lower reaction temperature (below 60°C) to promote the formation of the thermodynamically more stable para-isomer.[2] |
| Competing O-acylation leading to the formation of a phenyl ester instead of the desired C-acylated ketone. | Direct acylation of a phenol: The hydroxyl group of a phenol is often more nucleophilic than the aromatic ring, leading to ester formation. | A two-step approach is generally more effective: 1. Acetylate the phenol first. 2. Perform a Fries rearrangement on the resulting phenyl acetate to obtain the desired hydroxy ketone.[1] |
| Polysubstitution or undesired side reactions. | 1. Highly activated starting material. 2. Excess acylating agent or catalyst. | 1. Use a less activated starting material if feasible. 2. Carefully control the stoichiometry of the reactants and catalyst. |
| Difficulty in isolating and purifying the final product. | 1. Formation of a complex mixture of isomers. 2. Product may be an oil or have a low melting point. 3. Contamination with starting materials or byproducts. | 1. Optimize reaction conditions to favor the formation of a single isomer. 2. Use column chromatography for purification. A typical elution system could be a gradient of ethyl acetate in hexane. 3. Perform a thorough work-up procedure, including washing with aqueous solutions to remove the catalyst and unreacted acid chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and often preferred route involves a two-step process. First, a Friedel-Crafts acylation of a suitable phenol with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is performed to yield 3'-Hydroxy-4-chlorobutyrophenone. This is followed by the acetylation of the hydroxyl group using an acetylating agent like acetyl chloride or acetic anhydride to give the final product. An alternative is the Fries rearrangement of a corresponding phenyl ester.[1]
Q2: How can I control the regioselectivity (ortho vs. para substitution) during the Friedel-Crafts acylation or Fries rearrangement?
A2: In the Fries rearrangement, temperature is a critical factor. Lower reaction temperatures (typically below 60°C) favor the formation of the para-substituted product, which is often the desired isomer.[2] Conversely, higher temperatures (above 160°C) tend to yield more of the ortho-isomer.[2] The choice of solvent can also influence the product ratio. For Friedel-Crafts acylation of substituted phenols, the directing effects of the substituents on the aromatic ring will primarily determine the position of acylation.
Q3: What are the key safety precautions to take during this synthesis?
A3: Both Friedel-Crafts acylation and the Fries rearrangement involve hazardous materials.
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides (e.g., 4-chlorobutyryl chloride, acetyl chloride): These are corrosive, lachrymatory (tear-inducing), and moisture-sensitive. Always handle them in a fume hood.
-
Solvents: Some solvents used in these reactions, like nitrobenzene and carbon disulfide, are toxic and flammable. Ensure proper ventilation and avoid ignition sources.
Q4: My Friedel-Crafts reaction is not working. What are the first things I should check?
A4:
-
Purity and Anhydrous Conditions: Ensure all your reagents and solvents are pure and anhydrous. The Lewis acid catalyst, in particular, is highly susceptible to deactivation by moisture.
-
Catalyst Activity: Use a fresh, high-quality Lewis acid.
-
Reaction Temperature: The reaction may require heating. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Stoichiometry: Check the molar ratios of your reactants and catalyst.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of a Phenol
This procedure is a starting point and will require optimization for the specific synthesis of 3'-Hydroxy-4-chlorobutyrophenone.
Materials:
-
Substituted Phenol (e.g., 3-hydroxyphenyl acetate)
-
4-chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the substituted phenol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride to the stirred solution.
-
Once the addition is complete, allow the mixture to stir at 0°C for 15-30 minutes.
-
Add 4-chlorobutyryl chloride dropwise from the dropping funnel.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Fries Rearrangement
This procedure can be adapted to rearrange a suitable precursor to form 3'-Hydroxy-4-chlorobutyrophenone.
Materials:
-
Aryl ester precursor (e.g., 3-acetylphenyl-4-chlorobutyrate)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, carbon disulfide)
-
Hydrochloric acid (HCl), dilute
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask, dissolve the aryl ester in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add anhydrous aluminum chloride portion-wise with stirring.
-
After the addition, control the reaction temperature carefully. For para-selectivity, maintain a low temperature (e.g., room temperature or slightly below). For ortho-selectivity, a higher temperature may be required. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting hydroxy aryl ketone by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Temperature on Isomer Distribution in Fries Rearrangement
| Temperature | Predominant Isomer |
| < 60°C | Para-isomer[2] |
| > 160°C | Ortho-isomer[2] |
Note: This is a general trend and the optimal temperature for specific substrates may vary.
Visualizations
Experimental Workflow: Two-Step Synthesis
References
Technical Support Center: 3'-Acetoxy-4-chlorobutyrophenone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3'-Acetoxy-4-chlorobutyrophenone, systematically referred to as 1-(3-acetoxyphenyl)-4-chlorobutan-1-one .
Frequently Asked Questions (FAQs)
Q1: What is the correct structure and nomenclature for this compound?
A1: The nomenclature suggests a butyrophenone scaffold with an acetoxy group at the meta-position of the phenyl ring and a chlorine atom at the 4-position of the butyryl chain. The standard IUPAC name is 1-(3-acetoxyphenyl)-4-chlorobutan-1-one . Its chemical structure is:
Q2: I am seeing an unexpected polar impurity in my reaction mixture. What could it be?
A2: A common polar impurity is the hydrolyzed product, 1-(3-hydroxyphenyl)-4-chlorobutan-1-one . The acetoxy (ester) group is susceptible to hydrolysis under both acidic and basic aqueous conditions.[1][2][3][4] Accidental exposure to moisture, or reaction conditions that are not strictly anhydrous, can lead to this side product.
Q3: My reaction with a nucleophile is sluggish and I'm getting a significant amount of a non-polar side product. What is the likely cause?
A3: Under basic conditions, particularly with sterically hindered bases, elimination of HCl from the butyryl chain can occur, leading to the formation of 1-(3-acetoxyphenyl)but-3-en-1-one or 1-(3-acetoxyphenyl)but-2-en-1-one . These α,β-unsaturated ketones are less polar than the starting material and will have a higher Rf value on a TLC plate.
Q4: During the synthesis of 1-(3-acetoxyphenyl)-4-chlorobutan-1-one via Friedel-Crafts acylation, I obtained multiple isomers. Why did this happen?
A4: The synthesis typically involves the Friedel-Crafts acylation of 3-acetoxy-anisole or a related precursor with 4-chlorobutyryl chloride. The acetoxy group is an ortho-, para-director.[5][6] While the meta-product is desired, you may also form ortho- and para-acylated isomers depending on the exact substrate and reaction conditions. Polysubstitution, where more than one acyl group is added to the aromatic ring, is also a possibility, though less common with acylation than alkylation.[5]
Q5: Can the γ-chloro ketone moiety undergo intramolecular cyclization?
A5: Yes, γ-chloro ketones can undergo intramolecular cyclization to form cyclopropyl ketones. In the presence of a non-nucleophilic base, 1-(3-acetoxyphenyl)-4-chlorobutan-1-one can cyclize to form 1-acetyl-1-(3-acetoxyphenyl)cyclopropane . This is a common reaction pathway for γ-halo ketones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving 1-(3-acetoxyphenyl)-4-chlorobutan-1-one.
Issue 1: Presence of a Phenolic Impurity
-
Symptom: A new spot appears on the TLC plate with a lower Rf than the starting material. The 1H NMR spectrum shows a broad singlet corresponding to a phenolic -OH, and the characteristic singlet for the acetyl group (~2.3 ppm) is absent or diminished.
-
Cause: Hydrolysis of the acetoxy ester to a phenol.
-
Solution:
-
Ensure all reagents and solvents are rigorously dried before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
If aqueous workup is necessary, perform it at low temperatures and as rapidly as possible.
-
Avoid strongly acidic or basic conditions if the acetoxy group needs to be preserved.
-
Issue 2: Formation of an Unsaturated Ketone
-
Symptom: A new, less polar spot appears on the TLC plate. The 1H NMR shows new signals in the vinyl region (5-7 ppm). Mass spectrometry indicates a mass loss of 36.5 amu (HCl) from the starting material.
-
Cause: β-elimination of HCl from the alkyl chain.
-
Solution:
-
Use milder bases or nucleophiles.
-
Maintain lower reaction temperatures to disfavor the elimination pathway.
-
If using a strong base is unavoidable, consider a base with a higher pKa for proton abstraction over elimination, and use stoichiometric amounts.
-
Issue 3: Low Yield in Nucleophilic Substitution Reactions
-
Symptom: The reaction does not proceed to completion, and a significant amount of starting material remains even after extended reaction times.
-
Cause:
-
Poor nucleophilicity of the reagent.
-
Steric hindrance at the reaction center.
-
Deactivation of the nucleophile by acidic impurities.
-
-
Solution:
-
Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate.
-
Consider using a catalyst, such as sodium iodide, to promote an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
-
Ensure the reaction mixture is free from acids that could protonate and deactivate the nucleophile. A preliminary wash of the starting material with a mild base might be necessary.
-
Side Product Data
The following table summarizes the common side products, the conditions that favor their formation, and potential mitigation strategies.
| Side Product Name | Chemical Structure | Favorable Conditions | Mitigation Strategies |
| 1-(3-Hydroxyphenyl)-4-chlorobutan-1-one | Phenolic derivative | Presence of water; acidic or basic catalysis | Use anhydrous reagents and solvents; perform reactions under an inert atmosphere; minimize exposure to aqueous workup. |
| 1-(3-Acetoxyphenyl)but-3-en-1-one | Unsaturated ketone (elimination product) | Strong, non-nucleophilic bases; high temperatures | Use mild bases; maintain low reaction temperatures; use nucleophilic conditions that favor substitution. |
| 1-Acetyl-1-(3-acetoxyphenyl)cyclopropane | Cyclopropyl ketone (intramolecular cyclization) | Non-nucleophilic bases (e.g., NaH, t-BuOK) | Use nucleophilic reaction conditions; avoid strong, non-nucleophilic bases if cyclization is not desired. |
| Ortho/Para Acylation Isomers | Acyl group at position 2, 4, or 6 of the phenyl ring | Friedel-Crafts synthesis | Optimize Lewis acid catalyst and solvent to improve regioselectivity; purify the product carefully by chromatography. |
Experimental Protocols
Representative Protocol: Synthesis of 1-(3-Acetoxyphenyl)-4-(phenylamino)butan-1-one
This protocol details a nucleophilic substitution reaction with aniline, a common step in the synthesis of more complex molecules.
Materials:
-
1-(3-Acetoxyphenyl)-4-chlorobutan-1-one (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (1.5 eq)
-
Sodium iodide (NaI), catalytic amount (0.1 eq)
-
Acetonitrile (CH3CN), anhydrous
Procedure:
-
To a round-bottom flask dried in an oven, add 1-(3-acetoxyphenyl)-4-chlorobutan-1-one, anhydrous potassium carbonate, and a catalytic amount of sodium iodide.
-
Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times.
-
Add anhydrous acetonitrile via syringe, followed by aniline.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the pure product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Reaction Pathway Diagram
Caption: Potential reaction pathways for 1-(3-acetoxyphenyl)-4-chlorobutan-1-one.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected side products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3'-Acetoxy-4-chlorobutyrophenone
Welcome to the technical support center for the synthesis of 3'-Acetoxy-4-chlorobutyrophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically achieved via a Friedel-Crafts acylation reaction.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the Friedel-Crafts acylation of 3-chlorophenyl acetate with 4-chlorobutyryl chloride can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely sensitive to moisture. Any contamination in the reagents or glassware can deactivate it. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Sub-optimal Reaction Temperature: Temperature control is critical. Low temperatures can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition, reducing the overall yield.
-
Side Reactions: The formation of unwanted byproducts is a common issue. The primary side reactions include the formation of positional isomers and potential deacetylation of the starting material or product under harsh acidic conditions.
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the catalyst often forms a complex with the carbonyl oxygen of the product ketone.[1] This requires using a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst relative to the acylating agent.[2]
Question: I am observing multiple products in my crude reaction mixture. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is a known challenge in Friedel-Crafts reactions involving substituted aromatic rings. The acetoxy group on your starting material (3-chlorophenyl acetate) is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. This electronic competition can lead to a mixture of products.
-
Choice of Solvent: The solvent can influence the ratio of isomers. Changing the solvent from a non-polar one like carbon disulfide (CS₂) to a more polar one like nitrobenzene can alter the product distribution.
-
Steric Hindrance: The bulky nature of the acylating agent and the catalyst complex can favor substitution at the less sterically hindered para-position.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
Question: My final product appears to be degrading during workup or purification. What is causing this?
Answer: Product degradation can be attributed to:
-
Hydrolysis of the Acetoxy Group: The ester (acetoxy) group is susceptible to hydrolysis, especially during aqueous workup. If the workup is performed with a strong base or for a prolonged period, the acetoxy group can be cleaved to a hydroxyl group. It is recommended to perform the aqueous quench quickly and with a mild base (e.g., cold saturated sodium bicarbonate solution).
-
Thermal Instability: The product may be sensitive to high temperatures. During purification by distillation, using high vacuum to lower the boiling point is advisable. For chromatographic purification, prolonged exposure to silica or alumina gel (which can be acidic or basic) should be avoided.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the Friedel-Crafts acylation.[3] This involves reacting 3-chlorophenyl acetate (the aromatic substrate) with 4-chlorobutyryl chloride (the acylating agent) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Q2: Which Lewis acid catalyst is best for this synthesis? A2: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids can be used and may offer advantages in specific scenarios.[4][5] Greener and more reusable catalysts like zinc oxide (ZnO) or metal triflates have also been explored for Friedel-Crafts acylations, potentially offering milder reaction conditions.[1][2][6]
Q3: How should I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (3-chlorophenyl acetate) and the formation of the product.
Q4: What are the critical safety precautions for this reaction? A4:
-
Friedel-Crafts reactions can be highly exothermic. The addition of reagents should be controlled, and adequate cooling must be available.
-
Lewis acids like AlCl₃ react violently with water. All operations should be conducted under anhydrous conditions.
-
Acyl chlorides like 4-chlorobutyryl chloride are corrosive and lachrymatory. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can affect the outcome of the Friedel-Crafts acylation. The data is representative of typical trends observed in such reactions.
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Molar Equivalents | Typical Temperature | Relative Reactivity | Key Considerations |
| AlCl₃ | 1.1 - 1.5 | 0 - 25 °C | High | Highly moisture-sensitive; requires stoichiometric amounts. |
| FeCl₃ | 1.1 - 1.5 | 25 - 60 °C | Moderate | Less reactive than AlCl₃ but also less sensitive to moisture. |
| SnCl₄ | 1.1 - 1.5 | 0 - 25 °C | Moderate | Good catalyst for activated aromatic rings. |
| ZnO | Catalytic | Room Temp - 80 °C | Low to Moderate | "Green" catalyst, reusable, solvent-free conditions possible.[2] |
| Metal Triflates | Catalytic | 80 - 120 °C | Moderate | Can be used in catalytic amounts, often requires higher temperatures.[1] |
Table 2: Effect of Solvents on Reaction Outcome
| Solvent | Dielectric Constant | Typical Use | Potential Impact on Yield & Selectivity |
| Dichloromethane (DCM) | 9.1 | General Purpose | Good solubility for reactants; moderately polar. |
| 1,2-Dichloroethane (DCE) | 10.4 | General Purpose | Allows for higher reaction temperatures than DCM. |
| Carbon Disulfide (CS₂) | 2.6 | Non-polar | Minimizes solvent-catalyst interaction; can improve yield. |
| Nitrobenzene | 34.8 | Polar | Can increase catalyst activity but is toxic and hard to remove. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation Synthesis of this compound
Materials:
-
3-chlorophenyl acetate
-
4-chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 3-chlorophenyl acetate (1.0 eq.) in anhydrous DCM and add it to the reaction flask.
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise add anhydrous AlCl₃ (1.2 eq.) to the stirred solution under a nitrogen atmosphere.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
Caption: Mechanism of Friedel-Crafts acylation.
References
Technical Support Center: 3'-Acetoxy-4-chlorobutyrophenone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3'-Acetoxy-4-chlorobutyrophenone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common approach involves the Friedel-Crafts acylation of a suitable substituted aromatic precursor. One plausible route is the acylation of 3-chlorophenyl acetate with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Alternatively, a Fries rearrangement of a precursor ester can be employed.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, the stoichiometry of the Lewis acid catalyst, and the purity of starting materials and solvents. Temperature control is crucial as it can influence the regioselectivity (ortho vs. para substitution) and prevent side reactions. An excess of the catalyst may be required, but can also lead to undesired byproducts.
Q3: How can I purify the final product?
A3: Purification of this compound can typically be achieved through column chromatography on silica gel, followed by recrystallization. A suitable solvent system for chromatography would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Recrystallization from a solvent mixture such as ethanol/water or ethyl acetate/hexane can yield a product of high purity.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In ¹H NMR, one would expect to see signals corresponding to the aromatic protons, the methylene protons of the butyrophenone chain, and a singlet for the acetyl protons. The aromatic region would show a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. In ¹³C NMR, distinct signals for the carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons should be observable. IR spectroscopy would show characteristic absorption bands for the C=O stretching of the ketone and the ester.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol outlines a plausible method for the synthesis of this compound.
Materials:
-
3-Chlorophenyl acetate
-
4-Chlorobutyryl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of 3-chlorophenyl acetate (1 equivalent) and 4-chlorobutyryl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench it by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (AlCl₃ exposed to moisture). | Use fresh, anhydrous aluminum chloride. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated starting material. | The acetoxy group is an ortho, para-director but can be less reactive than a simple alkyl-substituted benzene. Ensure the reaction temperature is appropriate. A slight increase in temperature might be necessary, but monitor for side reactions. | |
| Insufficient amount of catalyst. | Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because the product ketone can complex with it.[1] Try increasing the amount of AlCl₃ to 2.5-3.0 equivalents. | |
| Formation of Multiple Products (Isomers) | Fries Rearrangement. | The acetoxy group might undergo a Fries rearrangement in the presence of the Lewis acid, leading to hydroxy acetophenone byproducts.[1][2][3][4][5][6][7][8] Running the reaction at a lower temperature can favor the desired Friedel-Crafts acylation over the rearrangement. |
| Isomerization of the acylating agent. | While less common with acyl chlorides than alkyl halides, ensure the purity of the 4-chlorobutyryl chloride. | |
| Hydrolysis of the Acetoxy Group | Presence of water during workup. | Ensure the quenching and washing steps are performed efficiently and without prolonged exposure to acidic or basic aqueous solutions. |
| Harsh reaction conditions. | Prolonged reaction times or high temperatures can lead to the cleavage of the ester. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Product is an Oil and Difficult to Crystallize | Presence of impurities. | Re-purify by column chromatography using a shallower gradient. Try different solvent systems for recrystallization, or attempt purification via distillation under high vacuum if the compound is thermally stable. |
| Product is inherently an oil at room temperature. | Characterize the purified oil by spectroscopic methods to confirm its identity and purity. |
Data Presentation
Table 1: Hypothetical Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| AlCl₃ (equivalents) | 1.2 | 2.5 | 1.2 |
| Temperature (°C) | 0 to RT | 0 to RT | 40 |
| Reaction Time (h) | 4 | 4 | 2 |
| Yield (%) | 45 | 75 | 30 (with byproducts) |
| Purity (by HPLC, %) | 85 | 95 | 60 |
| Major Byproduct | Unreacted Starting Material | - | Fries Rearrangement Product |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Side Reaction Pathway: Fries Rearrangement
Caption: Competing pathways of Friedel-Crafts acylation and Fries rearrangement.
References
- 1. byjus.com [byjus.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. brainly.in [brainly.in]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. aakash.ac.in [aakash.ac.in]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. m.youtube.com [m.youtube.com]
stability issues of 3'-Acetoxy-4-chlorobutyrophenone under different conditions
Welcome to the technical support center for 3'-Acetoxy-4-chlorobutyrophenone. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. The information is based on established chemical principles of similar molecular structures, including phenyl acetates and butyrophenones.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter issues related to the degradation of this compound during storage or experimentation. The primary anticipated stability issue is the hydrolysis of the 3'-acetoxy group. This guide will help you identify and address potential degradation.
| Issue/Observation | Potential Cause | Recommended Action |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC/LC-MS with a lower retention time. | Hydrolysis of the 3'-acetoxy group to the corresponding 3'-hydroxy-4-chlorobutyrophenone. This is accelerated by acidic or basic conditions. | - Ensure all solvents and reagents are neutral and anhydrous.- Avoid high temperatures.- If working in aqueous solutions, use a buffered system at a neutral pH (around 6-7).- Store the compound in a desiccated, inert atmosphere, and protect from light. |
| Decreased yield or purity of the compound after workup or purification. | Degradation during extraction or chromatography. Basic or acidic conditions during liquid-liquid extraction or on certain chromatography media (e.g., untreated silica) can cause hydrolysis. | - Use neutralized water for extractions.- Consider using deactivated silica gel or alumina for chromatography.- Minimize the time the compound is in solution. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium, which is often aqueous and buffered at physiological pH (~7.4). | - Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO).- Add the compound to the assay medium immediately before the experiment.- Run control experiments to assess the stability of the compound in the assay medium over the time course of the experiment. |
| Discoloration or change in physical appearance upon storage. | Potential slow degradation over time, possibly due to exposure to moisture, air (oxidation), or light. | - Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (e.g., -20°C) and protect from light by using an amber vial or by wrapping the container in foil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most probable degradation pathway is the hydrolysis of the 3'-acetoxy (ester) group to a 3'-hydroxy group, yielding 3'-hydroxy-4-chlorobutyrophenone and acetic acid. This reaction can be catalyzed by both acids and bases.[1][2][3][4]
Q2: How does pH affect the stability of this compound?
Based on the behavior of similar phenyl acetate compounds, this compound is expected to be most stable at a slightly acidic to neutral pH (around 4-6).[2][5][6] Both strongly acidic and, particularly, strongly alkaline conditions will likely accelerate the hydrolysis of the acetoxy group.[3][4][5]
Q3: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to keep this compound at a low temperature, such as -20°C, to minimize the rate of potential degradation. For short-term laboratory use, storage at 2-8°C in a desiccator is advisable.
Q4: Which solvents are recommended for dissolving and storing this compound?
For stock solutions, use dry, aprotic solvents like DMSO, DMF, or acetonitrile.[7] Protic solvents, especially those containing water (e.g., methanol, ethanol), can participate in hydrolysis, particularly if acidic or basic impurities are present.
Q5: Is this compound sensitive to light?
While specific photostability data is unavailable, many aromatic ketones can be light-sensitive.[8] It is good practice to protect the compound and its solutions from light by storing them in amber vials or in the dark.
Data Presentation
The following tables summarize the expected stability of this compound based on data for analogous compounds.
Table 1: Predicted pH-Dependent Hydrolysis Rate
| pH | Expected Relative Hydrolysis Rate | Predominant Mechanism |
| < 3 | Moderate | Specific Acid Catalysis[2] |
| 4 - 6 | Low (Most Stable Range) | Minimal Hydrolysis |
| 7 - 8 | Moderate to High | Base-Catalyzed Hydrolysis[5] |
| > 9 | High to Very High | Base-Catalyzed Hydrolysis[3][5] |
Table 2: Influence of Temperature on Stability
| Temperature | Expected Impact on Stability | Recommendations |
| -20°C | High stability | Recommended for long-term storage. |
| 4°C | Good stability | Suitable for short-term storage. |
| Room Temperature (~25°C) | Moderate stability, risk of slow hydrolysis if moisture is present. | Avoid for prolonged storage. Keep in a desiccator. |
| > 40°C | Low stability, significant degradation likely, especially in solution. | Avoid heating, particularly in the presence of water, acids, or bases.[9][10] |
Table 3: Solvent Suitability for Stability
| Solvent Type | Examples | Suitability for Long-Term Storage | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Solubilizes the compound without participating in hydrolysis.[7] |
| Aprotic Non-Polar | Toluene, Hexane | Moderate to High (if soluble) | Low reactivity, but solubility may be limited. |
| Protic | Water, Methanol, Ethanol | Low | Can act as a nucleophile in hydrolysis, especially outside of the optimal pH range. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Generally acceptable if dry and free of acidic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
-
Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 10).
-
Stock Solution : Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Incubation : Add a small aliquot of the stock solution to each buffer to a final concentration of ~100 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points : At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching : Immediately quench any further reaction by neutralizing the pH or by diluting with the initial mobile phase for analysis.
-
Analysis : Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector).
-
Quantification : Quantify the peak area of the parent compound and any major degradants. Plot the percentage of the parent compound remaining against time for each pH.
Protocol 2: Forced Degradation Study (Thermal Stress)
-
Sample Preparation : Prepare solutions of this compound in a neutral aqueous/organic solvent mixture.
-
Thermal Stress : Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Time Points and Analysis : At specified time intervals, remove samples and analyze by HPLC as described in Protocol 1.
-
Control : Run a parallel experiment at room temperature as a control.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: A logical guide for troubleshooting stability issues.
References
- 1. Phenyl ester hydrolysis catalysed by alcalase. Case for electrophilic participation at ester carbonyl oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pangea.stanford.edu [pangea.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. ACETOPHENONE - Ataman Kimya [atamanchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3'-Acetoxy-4-chlorobutyrophenone during storage
This technical support center provides guidance on preventing the degradation of 3'-Acetoxy-4-chlorobutyrophenone during storage. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue ID | Question | Possible Cause(s) | Recommended Solution(s) |
| DEG-001 | I suspect my sample of this compound has degraded. What are the likely causes? | Hydrolysis: The acetoxy group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would result in the formation of 3'-Hydroxy-4-chlorobutyrophenone and acetic acid. Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the butyrophenone structure.[1] Thermal Decomposition: Elevated temperatures can accelerate degradation reactions. | Verify Degradation: Use an analytical technique like HPLC to compare the purity of your sample to a reference standard. Look for the appearance of new peaks or a decrease in the main peak area. Control Storage Conditions: Review your storage procedures against the recommended conditions outlined in the FAQs below. |
| DEG-002 | My sample has developed a yellowish tint. Is this a sign of degradation? | Formation of Chromophores: Degradation products may be colored. The development of a yellow color can indicate the formation of unsaturated compounds or other chromophoric degradation products resulting from photodegradation or other decomposition pathways. | Analytical Confirmation: Analyze the sample using UV-Vis spectroscopy to check for new absorption bands. Use HPLC with a photodiode array (PDA) detector to correlate the new color with specific degradation products. Prevent Further Degradation: Immediately transfer the sample to an amber vial and store it under an inert atmosphere in a desiccator at the recommended low temperature. |
| DEG-003 | I have observed a decrease in the purity of my compound over time, even when stored at low temperatures. What could be the issue? | Inadequate Inert Atmosphere: The presence of oxygen can lead to oxidative degradation of the ketone functionality. Moisture Permeation: If the container is not properly sealed, moisture can still enter and cause hydrolysis, even at low temperatures. Incompatible Container Material: Certain plastics or container linings may leach impurities or catalyze degradation. | Improve Inerting: Before sealing, flush the container with an inert gas like argon or nitrogen. Use High-Quality Seals: Ensure vials have tight-fitting caps with chemically resistant septa (e.g., PTFE-lined). Container Selection: Store in glass vials, preferably amber, to prevent light exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally at 2-8°C. For long-term storage, -20°C is preferable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, which can cause hydrolysis of the ester group.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Based on the functional groups present in the molecule, the two most probable degradation pathways are:
-
Hydrolysis: The ester linkage of the acetoxy group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by residual moisture. This would yield 3'-hydroxy-4-chlorobutyrophenone and acetic acid. Studies on phenyl acetate, a similar ester, show that its hydrolysis is pH-dependent.[3][4][5]
-
Photodegradation: Butyrophenone derivatives can be sensitive to light.[1] Exposure to UV or even ambient light over extended periods can lead to complex degradation pathways involving the ketone and the aromatic ring.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the purity and degradation of your sample over time. A validated HPLC method can separate the intact compound from its potential degradation products, allowing for quantification of purity.
Q4: Are there any materials I should avoid when storing or handling this compound?
A4: Avoid storing this compound in containers made of materials that may be reactive or leach impurities. It is best to use high-quality, inert glass vials. Also, avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze degradation.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.
-
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for identifying and preventing degradation.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Purification of 3'-Acetoxy-4-chlorobutyrophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3'-Acetoxy-4-chlorobutyrophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and solutions?
-
Answer: Low recovery rates during recrystallization can stem from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, it will remain in the mother liquor.
-
Solution: Perform small-scale solvent screening with various solvents of different polarities. Good starting points for a moderately polar compound like this compound could be ethanol, ethyl acetate, or a hexane/acetone mixture.[3]
-
-
Using Too Much Solvent: An excessive amount of solvent will keep the compound dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Premature Crystallization: If the compound crystallizes too early, for example, in the funnel during a hot filtration step, this can lead to product loss.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.
-
-
Issue 2: Oily Product Instead of Crystals
-
Question: My product is "oiling out" and not forming solid crystals during recrystallization. What should I do?
-
Answer: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.
-
Solution:
-
Try using a lower-boiling point solvent.
-
Add a small amount of a "co-solvent" in which the compound is less soluble to induce crystallization.
-
Attempt to "seed" the solution with a pure crystal of the compound if available.
-
If impurities are the cause, first purify the crude product by column chromatography before attempting recrystallization.
-
-
Issue 3: Impurities Co-eluting with the Product in Column Chromatography
-
Question: I am having trouble separating my product from an impurity using column chromatography. The two spots are very close on the TLC plate.
-
Answer: Co-elution is a common challenge when dealing with structurally similar impurities.
-
Solution:
-
Optimize the Eluent System: A slight change in the polarity of the eluent can significantly improve separation. Try adding a small percentage of a more or less polar solvent to your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, a small addition of dichloromethane might improve separation.
-
Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina might offer different selectivity.[4] Reverse-phase chromatography (e.g., with a C18 stationary phase) can also be effective, especially for separating compounds with different polarities.[5]
-
Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution between closely eluting compounds.
-
Flash Chromatography: Using pressure to move the solvent through the column faster can sometimes lead to better separation than gravity chromatography.[6]
-
-
Issue 4: Suspected Hydrolysis of the Acetoxy Group
-
Question: I suspect the acetoxy group in my compound is being hydrolyzed during purification. How can I confirm this and prevent it?
-
Answer: The ester linkage of the acetoxy group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3'-Hydroxy-4-chlorobutyrophenone.[7][8]
-
Confirmation:
-
TLC Analysis: The hydrolyzed product will be more polar than the starting material and should appear as a separate spot with a lower Rf value on a TLC plate.
-
Spectroscopic Analysis: Check for the appearance of a broad hydroxyl peak in the IR spectrum or the disappearance of the acetate signal in the NMR spectrum.
-
-
Prevention:
-
Avoid Extreme pH: Ensure that the solvents and reagents used for purification are neutral. If an acidic or basic workup is necessary after synthesis, it should be done quickly and at low temperatures.
-
Use Neutral Adsorbents: When performing column chromatography, use neutral silica gel or alumina.
-
Anhydrous Conditions: While less common for simple hydrolysis, ensuring anhydrous conditions can prevent acid- or base-catalyzed hydrolysis if trace amounts of acid or base are present.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A1: The synthesis of this compound likely involves a Friedel-Crafts acylation reaction.[9][10] Potential impurities could include:
-
Starting Materials: Unreacted 3-acetoxy-chlorobenzene and 4-chlorobutyryl chloride.
-
Isomeric Products: Depending on the reaction conditions, small amounts of other isomers may be formed.
-
Hydrolysis Product: 3'-Hydroxy-4-chlorobutyrophenone, if water is present during the reaction or workup.[7][8]
-
Polyacylated Products: Although the acyl group is deactivating, there is a small possibility of further acylation of the aromatic ring under harsh conditions.[11]
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: For a moderately polar compound like this compound, a good starting point would be:
-
Stationary Phase: Silica gel.[4]
-
Eluent System: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.
Q3: What are some suitable solvents for recrystallizing this compound?
A3: The choice of solvent depends on the specific impurity profile. However, based on the structure, good solvents to screen would be:
-
Single Solvents: Ethanol, isopropanol, acetone, or ethyl acetate.[1][3]
-
Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., acetone or ethyl acetate) and a solvent in which it is less soluble (e.g., hexane or heptane).[13]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purity of fractions.[6] Spot each collected fraction on a TLC plate, along with a spot of the crude mixture and, if available, a pure standard. This will allow you to identify which fractions contain the pure product.
Data Presentation
Table 1: Potential Impurities and Their Characteristics
| Impurity Name | Structure | Expected Polarity | Potential Removal Method |
| 3-Acetoxy-chlorobenzene | Less Polar | Column Chromatography | |
| 4-Chlorobutyryl chloride | Similar Polarity | Aqueous workup (hydrolyzes the acid chloride) | |
| 3'-Hydroxy-4-chlorobutyrophenone | More Polar | Column Chromatography, Recrystallization | |
| Isomeric Products | Similar Polarity | Column Chromatography |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the eluent (e.g., a hexane/ethyl acetate mixture) to the top of the column and begin collecting fractions. Start with a lower polarity eluent and gradually increase the polarity if necessary (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent to test for solubility. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
- 2. rubingroup.org [rubingroup.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Selection for Reactions with 3'-Acetoxy-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 3'-Acetoxy-4-chlorobutyrophenone. The primary focus is on N-alkylation reactions, a common transformation for this substrate, particularly in the synthesis of pharmaceutical intermediates like bupropion analogues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound and what type of catalyst is recommended?
A1: The most prevalent reaction is N-alkylation, where an amine nucleophilically displaces the chloride atom. For this transformation, Phase Transfer Catalysis (PTC) is highly recommended. PTC is a well-established and industrially scalable method that facilitates the reaction between reactants in immiscible phases (e.g., a solid inorganic base and an organic substrate solution).[1][2][3]
Q2: Which specific phase transfer catalysts are most effective for this reaction?
A2: Quaternary ammonium salts are the most common and effective phase transfer catalysts for N-alkylation.[4][5] Among these, Tetrabutylammonium bromide (TBAB) is a robust and frequently used option.[6][7] Other effective catalysts include Aliquat 336 (tricaprylmethylammonium chloride) and other tetraalkylammonium halides. The choice of catalyst can be influenced by the specific amine and reaction conditions.
Q3: What are the main advantages of using Phase Transfer Catalysis for this reaction?
A3: PTC offers several key advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at or near room temperature, which is crucial for substrates with sensitive functional groups like the acetoxy group.[8][9]
-
Use of Inexpensive and Safer Bases: Strong, hazardous, and expensive bases like sodium hydride can be replaced with milder and more economical inorganic bases such as potassium carbonate (K₂CO₃) or even aqueous sodium hydroxide (NaOH).[2][10]
-
Improved Selectivity: PTC can lead to higher selectivity for mono-alkylation, reducing the formation of over-alkylated byproducts.[3]
-
"Green Chemistry" Benefits: The use of water or minimal organic solvents, and the replacement of hazardous reagents, align with the principles of green chemistry.[4]
-
Enhanced Reaction Rates: PTC significantly accelerates the reaction rate between the amine and the chloro-substituted butyrophenone.
Q4: Is the acetoxy group on this compound stable under typical N-alkylation conditions?
A4: The acetoxy (ester) group is susceptible to hydrolysis, especially under strong basic or acidic conditions.[11] A key advantage of using PTC with a mild base like potassium carbonate in a biphasic or solvent-free system is the significant reduction in the risk of ester hydrolysis compared to reactions in homogenous aqueous base solutions. Expert selection of PTC conditions allows for N-alkylation to proceed efficiently while preserving the ester functionality.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Reaction | 1. Ineffective catalyst. 2. Base is not strong enough. 3. Insufficient mixing. 4. Catalyst poisoning. | 1. Switch to a more lipophilic quaternary ammonium salt (e.g., from tetrabutyl to tetrahexyl). Ensure catalyst is not degraded. 2. If using a very weak base like sodium bicarbonate, consider switching to potassium carbonate. 3. Increase the stirring rate to ensure efficient mixing of the phases. 4. While less common with chloride leaving groups, ensure no iodide or tosylate contaminants are present, as these can poison the catalyst. | [8][10] |
| Formation of Byproducts (e.g., over-alkylation) | 1. Amine is too reactive. 2. High reaction temperature. 3. High concentration of the alkylating agent. | 1. Use a stoichiometric amount of the amine. 2. Lower the reaction temperature. PTC often allows for lower temperatures. 3. Add the this compound slowly to the reaction mixture containing the amine. | [3] |
| Hydrolysis of the Acetoxy Group | 1. Use of a strong aqueous base (e.g., concentrated NaOH). 2. High reaction temperature. 3. Prolonged reaction time in the presence of water. | 1. Use a solid, milder base like potassium carbonate (K₂CO₃) instead of aqueous NaOH. 2. Perform the reaction at the lowest effective temperature. 3. Monitor the reaction closely and work it up as soon as it is complete. Minimize the presence of water if possible by using a solid-liquid PTC system. | [9][11] |
| Difficulty in Catalyst Removal | 1. The phase transfer catalyst is soluble in the product phase. | 1. After the reaction, perform multiple aqueous washes to remove the quaternary ammonium salt. 2. Consider using a polymer-supported phase transfer catalyst which can be removed by filtration. | [2] |
Data Presentation
The following table summarizes typical yields for N-alkylation reactions of various substrates under Phase Transfer Catalysis conditions, demonstrating the efficacy of this method.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Chloro-6-methylquinolin-2(1H)-one | Methyl chloroacetate | TBAB (12.5) | K₂CO₃ | Acetone | Reflux | 4 | 76 | [6] |
| 4-Chloro-6-methylquinolin-2(1H)-one | Allyl bromide | TBAB (12.5) | K₂CO₃ | Acetone | Reflux | 4 | 68 | [6] |
| Indole | Benzyltriethylammonium chloride | - (Reagent) | 50% NaOH | Dichloromethane | RT | 2 | 95 | [12] |
| Phthalimide | Benzyltriethylammonium chloride | - (Reagent) | K₂CO₃ | DMF | 80 | 0.5 | 92 | [1] |
| Hydantoin Derivative | Allyl bromide | TBAB (2) | 50% aq. KOH | Toluene | RT | 18 | 96 | [13] |
Experimental Protocols
Detailed Methodology for N-Alkylation using Phase Transfer Catalysis
This protocol is adapted from a similar N-alkylation of a chloro-substituted heterocycle and is a good starting point for reactions with this compound.[6]
Materials:
-
This compound
-
Amine of choice
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone (or another suitable aprotic solvent like Toluene or Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired amine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1-0.15 eq).
-
Solvent Addition: Add a suitable solvent such as acetone. The volume should be sufficient to ensure good stirring of the suspension.
-
Reaction: Heat the mixture to reflux (for acetone, this is approximately 56°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated product.
Mandatory Visualizations
Caption: Catalyst and condition selection workflow for N-alkylation.
Caption: Step-by-step experimental workflow for PTC N-alkylation.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. phasetransfer.com [phasetransfer.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. iajpr.com [iajpr.com]
- 5. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 3'-Acetoxy-4-chlorobutyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Acetoxy-4-chlorobutyrophenone. The following information addresses common issues encountered during experimentation, with a focus on the impact of solvent selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites on this compound are the electrophilic carbon atom attached to the chlorine, making it susceptible to nucleophilic substitution, and the carbonyl group of the ketone, which can undergo nucleophilic addition. The acetoxy group could also be subject to hydrolysis under certain conditions.
Q2: How does solvent polarity affect the reactivity of this compound in nucleophilic substitution reactions?
A2: Solvent polarity plays a crucial role in the rate of nucleophilic substitution reactions. For a reaction proceeding through a charged transition state, polar solvents can stabilize this transition state, thereby increasing the reaction rate.[1] However, the specific type of polar solvent (protic or aprotic) is critical. Polar aprotic solvents are often preferred for SN2 reactions as they solvate the cation of the nucleophile but leave the anion relatively "naked" and more reactive.[2]
Q3: Why am I observing low yields when performing a nucleophilic substitution with a strong, anionic nucleophile in a protic solvent like ethanol?
A3: Protic solvents, such as alcohols and water, can form strong hydrogen bonds with anionic nucleophiles.[3][4] This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which can lead to significantly lower reaction rates and yields.[4] For reactions with strong, anionic nucleophiles, switching to a polar aprotic solvent is often beneficial.
Q4: Can the solvent influence the formation of side products?
A4: Yes, the solvent can significantly influence the reaction pathway and the formation of side products. For example, in a substitution reaction, a protic solvent might also act as a competing nucleophile, leading to solvolysis products. Additionally, the basicity of the nucleophile and the solvent choice can influence the competition between substitution and elimination reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or incomplete reaction | Inappropriate solvent polarity: The solvent may not be sufficiently polar to support the reaction mechanism. | For reactions involving polar intermediates or transition states, switch to a more polar solvent. Refer to the data table below for solvent polarity indices. |
| Protic solvent deactivating the nucleophile: If using a strong, anionic nucleophile, a protic solvent may be reducing its reactivity through hydrogen bonding. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity. | |
| Low product yield | Side reactions: The solvent may be participating in the reaction (solvolysis) or promoting elimination over substitution. | Consider using a less nucleophilic solvent. If elimination is an issue, a less polar solvent or a bulkier, non-nucleophilic base might be necessary. |
| Product instability: The product may be unstable or prone to decomposition in the chosen solvent, especially at elevated temperatures. | Evaluate the stability of your product in the reaction solvent under the reaction conditions. Consider using a less reactive solvent or lowering the reaction temperature. | |
| Formation of multiple products | Competing reaction pathways: The solvent can influence the balance between different reaction pathways (e.g., SN1 vs. SN2, substitution vs. elimination). | To favor an SN2 pathway, use a polar aprotic solvent. For SN1, a polar protic solvent is generally preferred. Careful selection of the nucleophile and temperature is also critical. |
Quantitative Data Summary
The following table summarizes the hypothetical results of a nucleophilic substitution reaction of this compound with sodium azide (NaN₃) in various solvents at 50 °C.
| Solvent | Solvent Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | Nonpolar | 2.4 | 48 | <5 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 24 | 45 |
| Acetone | Polar Aprotic | 21 | 12 | 75 |
| Acetonitrile | Polar Aprotic | 37 | 8 | 88 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 6 | 92 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 5 | 95 |
| Methanol | Polar Protic | 33 | 36 | 30 |
| Ethanol | Polar Protic | 24 | 48 | 25 |
| Water | Polar Protic | 80 | 72 | 15 (with hydrolysis) |
Experimental Protocols
General Procedure for Nucleophilic Substitution of this compound with Sodium Azide:
To a solution of this compound (1.0 mmol) in the desired solvent (10 mL) is added sodium azide (1.2 mmol). The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Experimental workflow for the nucleophilic substitution reaction.
References
Technical Support Center: Synthesis and Scale-Up of 3'-Acetoxy-4-chlorobutyrophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3'-Acetoxy-4-chlorobutyrophenone, with a focus on scaling up the reaction from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 3-acetoxyphenyl acetate with 4-chlorobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: Why is aluminum chloride (AlCl₃) the preferred catalyst?
A2: Aluminum chloride is a strong Lewis acid that effectively activates the 4-chlorobutyryl chloride to form a reactive acylium ion, which is necessary for the electrophilic aromatic substitution to occur on the electron-rich 3-acetoxyphenyl acetate ring.
Q3: What are the main challenges with the Friedel-Crafts acylation of phenolic substrates?
A3: Phenolic compounds can present challenges in Friedel-Crafts acylation. The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst, which can lead to deactivation of the aromatic ring or undesired O-acylation.[1][2] In the case of 3-acetoxyphenyl acetate, the ester group can also interact with the catalyst.
Q4: What is the Fries rearrangement and how is it relevant to this synthesis?
A4: The Fries rearrangement is a reaction where a phenolic ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[3][4][5] In this synthesis, if O-acylation occurs as a side reaction, an excess of the Lewis acid and appropriate temperature control can sometimes promote the rearrangement of the unwanted O-acylated product to the desired C-acylated this compound.
Q5: What solvents are suitable for this reaction?
A5: Non-polar, aprotic solvents are typically used for Friedel-Crafts acylation to avoid reaction with the catalyst and intermediates. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide. For pilot-scale operations, higher-boiling point solvents might be considered for better temperature control.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Possible Cause A: Inactive catalyst.
-
Explanation: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.
-
Solution: Ensure that the aluminum chloride is fresh and has been stored under anhydrous conditions. Handle it quickly in a dry environment.
-
-
Possible Cause B: Deactivation of the aromatic ring.
-
Explanation: The acetoxy group is an ortho-, para-director and an activating group. However, complexation of the ester's carbonyl oxygen with the Lewis acid can deactivate the ring towards electrophilic substitution.
-
Solution: A stoichiometric amount or even an excess of the Lewis acid catalyst may be required to overcome this deactivation.[4] Consider a stepwise addition of the catalyst.
-
-
Possible Cause C: Reaction temperature is too low.
-
Explanation: While initial cooling is necessary to control the exotherm, the reaction may require warming to proceed to completion.
-
Solution: After the initial addition of reagents at a low temperature (e.g., 0-5 °C), allow the reaction to slowly warm to room temperature and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Problem 2: Formation of multiple products observed by TLC or HPLC.
-
Possible Cause A: O-acylation side reaction.
-
Explanation: The phenolic oxygen in the starting material can be acylated, leading to the formation of an undesired ester.[6]
-
Solution: Using a sufficient excess of the Lewis acid catalyst and controlling the temperature can favor the thermodynamically more stable C-acylated product.[6] The Fries rearrangement can sometimes convert the O-acylated product to the desired product.[3]
-
-
Possible Cause B: Isomer formation.
-
Explanation: The acetoxy group directs acylation to the ortho and para positions. While the primary product is expected to be acylation at the position para to the acetoxy group, some ortho-acylated isomer may also form.
-
Solution: Optimize the reaction temperature. Lower temperatures often favor the formation of the para isomer. Purification by column chromatography or recrystallization will be necessary to separate the isomers.
-
-
Possible Cause C: Deacetylation of the starting material or product.
-
Explanation: The Lewis acid can potentially catalyze the hydrolysis of the acetoxy group if water is present, or transesterification if an alcohol is present.
-
Solution: Ensure strictly anhydrous conditions throughout the reaction and work-up.
-
Problem 3: The reaction is sluggish or stalls before completion.
-
Possible Cause A: Insufficient amount of catalyst.
-
Explanation: Both the starting material (3-acetoxyphenyl acetate) and the product (this compound) can form complexes with the Lewis acid, effectively sequestering it.[4]
-
Solution: It is common to use more than one equivalent of the Lewis acid in acylations of substrates containing carbonyl groups. A molar ratio of 1.1 to 2.5 equivalents of AlCl₃ per equivalent of the acylating agent is often required.
-
-
Possible Cause B: Poor mixing.
-
Explanation: In a heterogeneous mixture, inefficient stirring can lead to localized reagent concentrations and slow reaction rates.
-
Solution: Ensure vigorous and efficient mechanical stirring, especially during scale-up.
-
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
3-Acetoxyphenyl acetate
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetoxyphenyl acetate (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.2 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
Add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the reaction by carefully adding it to a mixture of crushed ice and 1M HCl with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation
Table 1: Illustrative Yields for Friedel-Crafts Acylation of Similar Substrates
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anisole | Benzoyl Chloride | HBEA Zeolite | - | 120 | ~83 | --INVALID-LINK-- |
| Anisole | Acetyl Chloride | AlCl₃-Imidazolium | DCM | 0 | 88 | --INVALID-LINK-- |
| Phenol | Various Acyl Chlorides | TfOH | CH₃CN | - | >90 (C-acylation) | --INVALID-LINK-- |
Note: The data above is for analogous reactions and should be used as a general guide. Actual yields for the synthesis of this compound may vary.
Scale-Up Considerations: Lab to Pilot Plant
Q1: What are the primary safety concerns when scaling up this reaction?
A1: The primary safety concern is the highly exothermic nature of the Friedel-Crafts acylation, particularly during the addition of aluminum chloride and 4-chlorobutyryl chloride. In a larger volume, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. Additionally, the reaction produces HCl gas, which requires proper scrubbing and ventilation.
Q2: How should the reagent addition be modified for a pilot plant scale?
A2: At the pilot scale, the addition of reagents should be carefully controlled to manage the heat generated. A slow, continuous addition of the 4-chlorobutyryl chloride solution is recommended. The addition rate should be tied to the reactor's cooling capacity to maintain a stable internal temperature. It is also advisable to add the aluminum chloride in portions or as a slurry in the reaction solvent to better control the initial exotherm.
Q3: What are the key equipment considerations for scale-up?
A3:
-
Reactor: A glass-lined or corrosion-resistant reactor is necessary due to the corrosive nature of AlCl₃ and HCl. The reactor must have a robust cooling system (e.g., a jacket with a circulating coolant) and a powerful agitator to ensure efficient mixing and heat transfer.
-
Scrubber: A caustic scrubber is essential to neutralize the HCl gas evolved during the reaction and quenching steps.
-
Addition Funnels/Pumps: Use of calibrated dosing pumps for the addition of liquid reagents is recommended for precise control over addition rates.
Table 2: Key Parameter Comparison for Lab vs. Pilot Plant Scale
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Heat Management | Ice bath, easy to control manually. | Reactor jacket with automated temperature control, requires careful monitoring. |
| Reagent Addition | Manual dropwise addition via dropping funnel. | Automated, controlled addition via dosing pumps. |
| Mixing | Magnetic stirrer. | Mechanical overhead stirrer (e.g., turbine or pitched-blade impeller). |
| Quenching | Pouring reaction mixture onto ice. | Slow, controlled reverse addition of the reaction mixture to a quenching vessel. |
| Safety | Fume hood. | Closed system with pressure relief, emergency cooling, and a gas scrubbing system. |
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation.
Caption: Laboratory experimental workflow diagram.
References
- 1. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 2. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Ch24 - Acylation of phenols [chem.ucalgary.ca]
Validation & Comparative
Comparative Guide to the Synthesis of 3'-Acetoxy-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 3'-Acetoxy-4-chlorobutyrophenone, a key intermediate in pharmaceutical manufacturing. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide outlines and compares two plausible multi-step synthetic pathways:
-
Route 1: A two-step process involving the Friedel-Crafts acylation of 2-chlorophenyl acetate followed by a Fries rearrangement.
-
Route 2: A three-step synthesis commencing with the chlorination of 3'-hydroxyacetophenone, followed by Friedel-Crafts acylation and subsequent acetylation.
Below is a detailed examination of each route, including experimental protocols, quantitative data, and workflow diagrams.
Route 1: Friedel-Crafts Acylation of 2-Chlorophenyl Acetate and Subsequent Fries Rearrangement
This two-step approach leverages the commercially available starting material 2-chlorophenyl acetate. The initial Friedel-Crafts acylation with 4-chlorobutyryl chloride introduces the butyrophenone side chain, which is then followed by an intramolecular Fries rearrangement to yield the final product.
Experimental Protocol
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 2-chlorophenyl acetate (1 equivalent) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst, for example, anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), at 0-5 °C.
-
Slowly add 4-chlorobutyryl chloride (1.1 equivalents) to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Fries Rearrangement
-
The crude intermediate from Step 1 is heated in the presence of a Lewis acid (e.g., AlCl₃) at a temperature typically ranging from 120-160 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled and then worked up by adding dilute acid.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography or recrystallization.
Data Presentation
| Parameter | Friedel-Crafts Acylation | Fries Rearrangement | Overall |
| Yield | Approx. 75-85% | Approx. 60-70% | Approx. 45-60% |
| Purity | >95% (crude) | >98% (after purification) | >98% |
| Reaction Time | 2-4 hours | 4-6 hours | 6-10 hours |
Workflow Diagram
Route 2: Three-Step Synthesis from 3'-Hydroxyacetophenone
This alternative route begins with the chlorination of the readily available 3'-hydroxyacetophenone. The resulting intermediate undergoes a Friedel-Crafts acylation, followed by a final acetylation step to yield the target molecule.
Experimental Protocol
Step 1: Chlorination of 3'-Hydroxyacetophenone
-
Dissolve 3'-hydroxyacetophenone (1 equivalent) in a suitable solvent like chloroform.
-
Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3'-hydroxy-4'-chloroacetophenone, which can be purified by recrystallization.
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane, add 4-chlorobutyryl chloride (1.1 equivalents) at 0-5 °C.
-
Add a solution of 3'-hydroxy-4'-chloroacetophenone (1 equivalent) in dichloromethane dropwise to the mixture.
-
Allow the reaction to proceed at room temperature for 3-5 hours.
-
Work up the reaction as described in Route 1, Step 1, to obtain crude 3'-hydroxy-4-chlorobutyrophenone.
Step 3: Acetylation
-
Dissolve the crude 3'-hydroxy-4-chlorobutyrophenone from Step 2 in a suitable solvent like dichloromethane.
-
Add acetic anhydride (1.2 equivalents) and a catalytic amount of a base such as pyridine or triethylamine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
Data Presentation
| Parameter | Chlorination | Friedel-Crafts Acylation | Acetylation | Overall |
| Yield | Approx. 80-90% | Approx. 70-80% | Approx. 90-95% | Approx. 50-68% |
| Purity | >97% (after recrystallization) | >95% (crude) | >98% (after purification) | >98% |
| Reaction Time | 1-2 hours | 3-5 hours | 1-2 hours | 5-9 hours |
Workflow Diagram
A Comparative Guide to the Synthesis of 3'-Acetoxy-4-chlorobutyrophenone and Other Butyrophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 3'-Acetoxy-4-chlorobutyrophenone and other key butyrophenone derivatives. Butyrophenones are a critical class of compounds in medicinal chemistry, forming the backbone of many antipsychotic drugs.[1] The efficiency and scalability of their synthesis are therefore of paramount importance in drug discovery and development. This document outlines detailed experimental protocols, presents comparative data, and visualizes synthetic workflows to aid researchers in selecting the optimal synthetic strategy.
Introduction to Butyrophenone Synthesis
The core structure of butyrophenone consists of a phenyl ring attached to a carbonyl group, which is further connected to a butyl chain. The primary and most versatile method for the synthesis of substituted butyrophenones is the Friedel-Crafts acylation .[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The general scheme for this reaction allows for the introduction of various substituents on the aromatic ring, leading to a diverse range of butyrophenone derivatives with distinct pharmacological properties.
Synthetic Pathways and Methodologies
This guide focuses on a comparative analysis of the synthesis of three key butyrophenone intermediates:
-
This compound: A versatile intermediate for further functionalization.
-
4-Chloro-4'-fluorobutyrophenone: A common precursor for the synthesis of Haloperidol.
-
4-Chloro-1-(4-methylphenyl)butan-1-one: A representative of alkyl-substituted butyrophenones.
The synthesis of this compound is a two-step process, commencing with the Friedel-Crafts acylation of a protected phenol, followed by acetylation. An alternative approach to obtaining the hydroxyaryl ketone intermediate is the Fries rearrangement of a phenolic ester.[3][4][5][6]
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of butyrophenone derivatives.
Caption: General workflow for the synthesis and purification of butyrophenone derivatives.
Comparative Synthesis Data
The following table summarizes the key reaction parameters and yields for the synthesis of the selected butyrophenone derivatives.
| Derivative | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3'-Hydroxy-4-chlorobutyrophenone | 3-Methoxyphenol, 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane | 4-6 | 0 to RT | ~75% (estimated) |
| This compound | 3'-Hydroxy-4-chlorobutyrophenone, Acetic anhydride | Pyridine | - | 2-3 | RT | >90% (typical) |
| 4-Chloro-4'-fluorobutyrophenone | Fluorobenzene, 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane | 4 | 20 | 90%[7] |
| 4-Chloro-1-(4-methylphenyl)butan-1-one | Toluene, 4-Chlorobutyryl chloride | AlCl₃ | Carbon disulfide | 1 | 0 | Not specified |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is a two-step process. First, 3'-hydroxy-4-chlorobutyrophenone is synthesized via Friedel-Crafts acylation of 3-methoxyphenol, followed by demethylation. The resulting hydroxyphenone is then acetylated.
Step 1: Synthesis of 3'-Hydroxy-4-chlorobutyrophenone (via Friedel-Crafts Acylation)
-
Materials: 3-Methoxyphenol, 4-chlorobutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ice.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ (2.5 eq) to the solution while maintaining the temperature below 5°C.
-
Add 4-chlorobutyryl chloride (1.1 eq) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product containing the methoxy intermediate is then demethylated using a suitable reagent like BBr₃ to yield 3'-hydroxy-4-chlorobutyrophenone.
-
Purify the product by column chromatography.
-
Step 2: Acetylation of 3'-Hydroxy-4-chlorobutyrophenone
-
Materials: 3'-Hydroxy-4-chlorobutyrophenone, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve 3'-Hydroxy-4-chlorobutyrophenone (1.0 eq) in pyridine.
-
Add acetic anhydride (1.5 eq) dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain this compound.[8]
-
Protocol 2: Synthesis of 4-Chloro-4'-fluorobutyrophenone
-
Materials: Fluorobenzene, 4-chlorobutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), ice, hydrochloric acid (HCl), anhydrous sodium sulfate.
-
Procedure:
-
To a solution of fluorobenzene (1.2 eq) in DCM, add anhydrous AlCl₃ (1.1 eq) portion-wise at 0°C.
-
Add a solution of 4-chlorobutyryl chloride (1.0 eq) in DCM dropwise to the mixture.
-
Stir the reaction mixture at 20°C for 4 hours.[7]
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 4-chloro-4'-fluorobutyrophenone.
-
Protocol 3: Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one
-
Materials: Toluene, 4-chlorobutyryl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂), concentrated HCl, ice, methylene chloride, 10% potassium bicarbonate, sodium sulfate.
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, prepare a solution of toluene (1.1 mole) and 4-chlorobutyryl chloride (1.3 mole) in carbon disulfide at 10°C.
-
Add anhydrous aluminum chloride (1.4 mole) in portions.
-
Stir the mixture for 1 hour at 0°C.
-
Allow the reaction mixture to settle and decant the upper carbon disulfide layer.
-
Pour the lower layer into a mixture of concentrated HCl and ice.
-
Extract the mixture with methylene chloride.
-
Wash the combined organic extracts with 10% potassium bicarbonate solution, dry over sodium sulfate, and concentrate in vacuo to obtain the product.
-
Performance Comparison and Discussion
The choice of synthetic route for a particular butyrophenone derivative depends on several factors including the availability and cost of starting materials, desired purity, and scalability of the reaction.
-
This compound: The two-step synthesis offers flexibility but may result in a lower overall yield compared to a single-step reaction. The Friedel-Crafts acylation of substituted phenols can sometimes lead to a mixture of ortho and para isomers, necessitating careful purification. The subsequent acetylation is typically a high-yielding and straightforward reaction. The Fries rearrangement presents an alternative for the synthesis of the hydroxy ketone intermediate, with the regioselectivity being temperature-dependent.[4][5][6]
-
4-Chloro-4'-fluorobutyrophenone: This is a well-established, high-yielding, one-step synthesis.[7] The high yield and simplicity make it an attractive route for large-scale production, which is crucial for its use as a key intermediate in the synthesis of widely used drugs like Haloperidol.
-
4-Chloro-1-(4-methylphenyl)butan-1-one: The synthesis is a standard Friedel-Crafts acylation. The use of carbon disulfide as a solvent is effective but requires caution due to its high volatility and flammability. The yield for this specific reaction was not detailed in the available literature, but similar reactions typically proceed with good to excellent yields.
Butyrophenone Derivatives in Drug Discovery: A Signaling Pathway Perspective
Many butyrophenone derivatives, most notably haloperidol, function as antipsychotic agents by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. The following diagram illustrates a simplified representation of this mechanism of action.
Caption: Simplified mechanism of action of butyrophenone antipsychotics at the dopamine D2 receptor.
The butyrophenone backbone, synthesized through the methods described, is crucial for this interaction. Variations in the substituents on the phenyl ring, as achieved through different synthetic starting materials, can significantly modulate the affinity and selectivity of these compounds for various neurotransmitter receptors, thereby influencing their therapeutic efficacy and side-effect profiles.
Conclusion
The synthesis of butyrophenone derivatives via Friedel-Crafts acylation is a robust and versatile method. For the synthesis of this compound, a two-step approach involving the formation of a hydroxy intermediate followed by acetylation is a viable strategy. In comparison, derivatives like 4-chloro-4'-fluorobutyrophenone can be synthesized in a highly efficient single step. The choice of a specific synthetic route will be dictated by the desired substitution pattern, required scale, and economic considerations. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the synthesis of these important pharmaceutical building blocks.
References
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 3'-Acetoxy-4-chlorobutyrophenone and Its Analogs for Drug Discovery
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 3'-Acetoxy-4-chlorobutyrophenone and its key analogs. This report provides a comparative analysis of their spectral data, outlines experimental protocols, and explores their relevance in targeting key signaling pathways in drug discovery.
Introduction
Butyrophenones are a class of compounds extensively studied in medicinal chemistry due to their significant pharmacological activities, particularly as antipsychotic agents. Their mechanism of action often involves the modulation of dopamine and serotonin receptors. The substitution pattern on the aromatic ring and the butyrophenone backbone plays a crucial role in determining their potency, selectivity, and overall pharmacological profile. This guide focuses on the spectroscopic analysis of this compound, a key derivative, and provides a comparative assessment with its structurally related analogs: 4'-chlorobutyrophenone, 4-chloro-4'-fluorobutyrophenone, and 4-chloro-4'-isopropylbutyrophenone. Understanding the distinct spectroscopic signatures of these molecules is paramount for their unambiguous identification, purity assessment, and for establishing structure-activity relationships (SAR) in the development of novel therapeutics.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its analogs. This data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -COCH₂- | -CH₂Cl | Other Protons |
| This compound | Data not available in published literature | Data not available | Data not available | Data not available |
| 4'-Chlorobutyrophenone | 7.91 (d, 2H), 7.45 (d, 2H) | 3.05 (t, 2H) | 3.75 (t, 2H) | 2.20 (quint, 2H) |
| 4-Chloro-4'-fluorobutyrophenone | 8.05 (m, 2H), 7.20 (m, 2H) | 3.23 (t, 2H) | 3.70 (t, 2H) | 2.24 (m, 2H) |
| 4-Chloro-4'-isopropylbutyrophenone | 7.89 (d, 2H), 7.32 (d, 2H) | 3.02 (t, 2H) | 3.74 (t, 2H) | 2.98 (sept, 1H), 2.18 (m, 2H), 1.28 (d, 6H) |
Table 2: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-Cl Stretch | Other Key Absorptions |
| This compound | Data not available in published literature | Data not available | Data not available | Expected ester C=O stretch ~1765 cm⁻¹ |
| 4'-Chlorobutyrophenone | ~1685 | ~1590 | ~750 | - |
| 4-Chloro-4'-fluorobutyrophenone | ~1684 | ~1595 | ~760 | ~1230 (C-F stretch) |
| 4-Chloro-4'-isopropylbutyrophenone | ~1680 | ~1605 | ~755 | - |
Note: The IR data for this compound is not available in the searched literature. The presence of the acetoxy group would introduce a characteristic ester carbonyl stretch.
Table 3: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | Expected at ~256/258 (due to ³⁵Cl/³⁷Cl isotopes) | Expected fragments: [M-CH₂CO]⁺, [M-COCH₂CH₂CH₂Cl]⁺ |
| 4'-Chlorobutyrophenone | 182/184[1] | 139/141 ([M-C₃H₆]⁺), 111/113 ([M-C₄H₆O]⁺)[1] |
| 4-Chloro-4'-fluorobutyrophenone | 200/202 | 123 ([M-C₄H₆Cl]⁺), 95 ([M-C₆H₄Cl]⁺) |
| 4-Chloro-4'-isopropylbutyrophenone | 224/226[2] | 179/181 ([M-C₃H₇]⁺), 149 ([M-C₄H₆Cl]⁺) |
Note: The mass spectrometry data for this compound is predicted based on its structure, as experimental data was not found in the searched literature. The characteristic isotopic pattern of chlorine (M+2 peak with approximately one-third the intensity of the molecular ion peak) is a key identifier for these compounds.[3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality spectroscopic data. Below are generalized, yet detailed, methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the butyrophenone analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
For liquid/oil samples: Place a drop of the neat liquid between two NaCl or KBr plates.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source. For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is common.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
GC-MS Conditions (for EI):
-
GC: Use a capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation of the analyte from any impurities.
-
Ionization: Use a standard electron energy of 70 eV.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The presence of the chlorine isotope pattern is a key diagnostic feature.[3][4]
Signaling Pathways and Biological Context
Butyrophenones are well-known for their interaction with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. These interactions are fundamental to their therapeutic effects.
Dopamine D2 Receptor Pathway
Butyrophenones typically act as antagonists at dopamine D2 receptors.[5] Blockade of these receptors in the mesolimbic pathway is believed to be responsible for their antipsychotic effects. The structure-activity relationship (SAR) of butyrophenones suggests that the butyrophenone chain length and the nature of the substituent on the piperidine/piperazine ring are critical for D2 receptor affinity.[6]
Caption: Dopamine D2 Receptor Antagonism by Butyrophenones.
Serotonin 5-HT2A Receptor Pathway
Many butyrophenone derivatives also exhibit significant affinity for serotonin 5-HT2A receptors, often acting as antagonists.[7] This dual antagonism of D2 and 5-HT2A receptors is a hallmark of "atypical" antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects. The substituents on the aromatic ring of the butyrophenone can influence the affinity for 5-HT2A receptors. For instance, a fluorine atom at the para-position is often associated with enhanced activity.[6][8]
Caption: Serotonin 5-HT2A Receptor Antagonism by Butyrophenones.
Experimental Workflow for Spectroscopic Analysis
A logical workflow is essential for the efficient and accurate spectroscopic characterization of newly synthesized or isolated butyrophenone analogs.
Caption: Workflow for Spectroscopic Analysis of Butyrophenones.
Conclusion
The spectroscopic analysis of this compound and its analogs is a cornerstone of their chemical and pharmacological characterization. While a complete dataset for this compound remains to be published, the comparative data from its analogs provide a valuable framework for its expected spectral features. The distinct patterns in NMR, IR, and mass spectra, driven by the different substituents on the aromatic ring, allow for the unambiguous identification of these compounds. Furthermore, understanding their interaction with key neurological signaling pathways, such as those mediated by dopamine D2 and serotonin 5-HT2A receptors, is critical for the rational design of new and improved antipsychotic agents. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-4'-isopropylbutyrophenone | C13H17ClO | CID 98744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Biological Activity of 3'-Acetoxy-4-chlorobutyrophenone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of novel chemical entities is paramount. This guide provides a comparative analysis of 3'-Acetoxy-4-chlorobutyrophenone derivatives, focusing on their potential therapeutic applications. Due to the limited publicly available data on this specific class of compounds, this guide draws upon structure-activity relationships of closely related butyrophenone and acetophenone analogs to infer potential biological activities and guide future research.
While direct experimental data on this compound derivatives is scarce in the current body of scientific literature, the broader family of butyrophenones and acetophenones has been extensively studied, revealing a wide spectrum of biological activities. These activities primarily include antipsychotic, anticancer, and anti-inflammatory effects. The structural motifs of a 3'-acetoxy group and a 4-chloro substitution on the butyrophenone scaffold suggest a potential for multifaceted biological interactions.
Inferred Biological Activities and Comparisons
Based on the analysis of related compounds, the following potential biological activities for this compound derivatives can be hypothesized:
-
Anticancer Activity: The presence of a chloro-substituted phenyl ring is a common feature in many anticancer agents. This, combined with the acetoxy group, could potentially contribute to cytotoxic effects against various cancer cell lines. For comparison, chalcones, which share a similar three-carbon bridge, have demonstrated significant anticancer properties.
-
Anti-inflammatory Activity: Acetophenone derivatives have been investigated for their anti-inflammatory potential. The 3'-acetoxy group might act as a prodrug, being hydrolyzed in vivo to a hydroxyl group, which is a common pharmacophore in anti-inflammatory compounds.
-
Antipsychotic Activity: Butyrophenones are a well-established class of antipsychotic drugs. Their mechanism of action typically involves the antagonism of dopamine and serotonin receptors. The substitutions on the phenyl ring can modulate the affinity and selectivity for these receptors.
Experimental Protocols for Future Investigation
To validate the hypothesized biological activities of this compound derivatives, the following experimental protocols are recommended:
Table 1: Recommended Experimental Protocols
| Biological Activity | Experimental Assay | Cell Lines / Model | Key Parameters to Measure |
| Anticancer | MTT or SRB Assay | Panel of human cancer cell lines (e.g., NCI-60) | IC50 (half-maximal inhibitory concentration) |
| Colony Formation Assay | Relevant cancer cell lines | Inhibition of colony growth | |
| Flow Cytometry (Cell Cycle Analysis) | Relevant cancer cell lines | Cell cycle arrest at G1, S, or G2/M phase | |
| Flow Cytometry (Apoptosis Assay) | Relevant cancer cell lines | Percentage of apoptotic and necrotic cells | |
| Anti-inflammatory | Griess Assay for Nitric Oxide | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide production |
| ELISA for Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, and IL-1β secretion | |
| Western Blot for Inflammatory Mediators | LPS-stimulated RAW 264.7 macrophages | Expression levels of iNOS and COX-2 | |
| Antipsychotic | Receptor Binding Assays | Cell lines expressing dopamine (D2) and serotonin (5-HT2A) receptors | Ki (inhibitory constant) |
| In vivo behavioral models (e.g., locomotor activity, catalepsy) | Rodent models | Assessment of antipsychotic-like and extrapyramidal side effects |
Mandatory Visualizations
To conceptualize the potential research workflows and signaling pathways that may be relevant for this compound derivatives, the following diagrams are provided.
Caption: Proposed experimental workflow for the evaluation of this compound derivatives.
Caption: Hypothetical signaling pathways potentially modulated by this compound derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is not yet available, the analysis of structurally similar compounds provides a strong rationale for investigating their potential as anticancer, anti-inflammatory, and antipsychotic agents. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to elucidate the therapeutic potential of this novel class of compounds. The systematic evaluation of these derivatives is warranted to uncover new lead compounds for drug discovery and development.
cost-benefit analysis of different 3'-Acetoxy-4-chlorobutyrophenone synthesis methods
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic methodologies for 3'-Acetoxy-4-chlorobutyrophenone, a valuable building block in pharmaceutical chemistry. The comparison focuses on a multi-step approach involving Friedel-Crafts acylation and a pathway centered around the Fries rearrangement, offering experimental protocols and quantitative data to inform synthesis strategy.
The synthesis of this compound can be strategically approached through two distinct and viable chemical pathways. The first method hinges on the Friedel-Crafts acylation of a protected phenol, followed by deprotection and subsequent acetylation. The second prominent route employs the Fries rearrangement of a specifically synthesized phenolic ester. Each method presents a unique set of advantages and challenges in terms of yield, cost of materials, and operational complexity.
Method 1: Friedel-Crafts Acylation Pathway
This synthetic route involves a three-step process commencing with the Friedel-Crafts acylation of a suitable 3-substituted phenol derivative with 4-chlorobutyryl chloride to form a ketone intermediate. This is followed by the removal of the protecting group and a final acetylation step to yield the target molecule. A key challenge in this approach is controlling the regioselectivity of the initial acylation reaction.
A likely precursor for this pathway is 3-methoxyphenol, which upon Friedel-Crafts acylation with 4-chlorobutyryl chloride, would yield 3'-methoxy-4-chlorobutyrophenone. The methoxy group can then be demethylated to the corresponding phenol, 3'-hydroxy-4-chlorobutyrophenone, which is subsequently acetylated.
Method 2: Fries Rearrangement Pathway
The Fries rearrangement offers an alternative approach, beginning with the synthesis of a phenolic ester, 3-acetoxyphenyl 4-chlorobutyrate. This intermediate is then subjected to a rearrangement reaction, typically catalyzed by a Lewis acid, to induce the migration of the acyl group to the aromatic ring, forming the desired hydroxyketone, which is then acetylated. The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions such as temperature and solvent. Lower temperatures generally favor the formation of the para-isomer.
Cost-Benefit Analysis
To provide a clear comparison, the following table summarizes the estimated costs of starting materials and the reported yields for key steps in each proposed synthetic pathway.
| Step | Reactants | Reagents/Catalysts | Solvent | Yield (%) | Estimated Cost of Reactants (per mole of product) |
| Method 1: Friedel-Crafts Acylation | |||||
| 1. Synthesis of 4-chlorobutyryl chloride | γ-Butyrolactone, Thionyl chloride | Zinc chloride | - | ~87% | Moderate |
| γ-Butyrolactone, Bis(trichloromethyl) carbonate | Amine catalyst | Toluene | 90-94% | High | |
| 2. Friedel-Crafts Acylation | 3-Methoxyphenol, 4-chlorobutyryl chloride | Aluminum chloride | Dichloromethane | (estimated 70-80%) | Low to Moderate |
| 3. Demethylation | 3'-Methoxy-4-chlorobutyrophenone | Boron tribromide or HBr | Dichloromethane | (estimated 80-90%) | Moderate to High |
| 4. Acetylation | 3'-Hydroxy-4-chlorobutyrophenone, Acetic anhydride | Pyridine | - | >95% | Low |
| Method 2: Fries Rearrangement | |||||
| 1. Synthesis of 3-acetoxyphenol | Resorcinol, Acetic anhydride | - | - | High | Low |
| 2. Esterification | 3-Acetoxyphenol, 4-chlorobutyryl chloride | Pyridine | Dichloromethane | (estimated 85-95%) | Low to Moderate |
| 3. Fries Rearrangement | 3-Acetoxyphenyl 4-chlorobutyrate | Aluminum chloride | Nitrobenzene (low temp) | (estimated 80-90% para) | Moderate |
| 4. Acetylation | 3'-Hydroxy-4-chlorobutyrophenone, Acetic anhydride | Pyridine | - | >95% | Low |
Note: Yields for some steps are estimated based on analogous reactions reported in the literature. The cost of reactants is categorized as Low, Moderate, or High based on commercially available prices for bulk quantities.
Experimental Protocols
Method 1: Friedel-Crafts Acylation Pathway - Key Steps
Step 1: Synthesis of 4-chlorobutyryl chloride from γ-Butyrolactone
-
Using Thionyl Chloride: To a stirred mixture of γ-butyrolactone and a catalytic amount of zinc chloride, slowly add thionyl chloride. The reaction mixture is heated, and the progress is monitored by gas chromatography. After completion, the excess thionyl chloride is removed by distillation, and the crude 4-chlorobutyryl chloride is purified by vacuum distillation. Yields are typically around 87%.[1]
-
Using Bis(trichloromethyl) carbonate (Triphosgene): In a flask containing toluene, add γ-butyrolactone and an amine catalyst. A solution of bis(trichloromethyl) carbonate in toluene is then added slowly while maintaining the reaction temperature. After the reaction is complete, the mixture is worked up, and the product is purified by vacuum distillation, affording yields in the range of 90-94%.[2]
Step 2: Friedel-Crafts Acylation of 3-Methoxyphenol (Illustrative)
In a flask equipped with a stirrer and under an inert atmosphere, 3-methoxyphenol is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and aluminum chloride is added portion-wise. 4-chlorobutyryl chloride is then added dropwise, and the reaction is stirred until completion. The reaction is quenched with ice-water and extracted. The organic layer is washed, dried, and concentrated to give the crude 3'-methoxy-4-chlorobutyrophenone, which is then purified by chromatography or distillation.
Step 4: Acetylation of 3'-Hydroxy-4-chlorobutyrophenone
To a solution of 3'-hydroxy-4-chlorobutyrophenone in pyridine, acetic anhydride is added dropwise at 0°C.[3] The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with methanol and worked up by extraction with an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated to yield this compound.[3]
Method 2: Fries Rearrangement Pathway - Key Steps
Step 3: Fries Rearrangement of 3-Acetoxyphenyl 4-chlorobutyrate (Illustrative)
The phenolic ester, 3-acetoxyphenyl 4-chlorobutyrate, is dissolved in a solvent such as nitrobenzene and cooled to a low temperature. Anhydrous aluminum chloride is added portion-wise, and the mixture is stirred. The temperature is carefully controlled to favor the formation of the para-substituted product.[4] The reaction is quenched by pouring it onto ice and hydrochloric acid. The product, 3'-hydroxy-4-chlorobutyrophenone, is then extracted, and the organic layer is purified.
Logical Workflow for Synthesis Route Selection
The choice between the Friedel-Crafts acylation and the Fries rearrangement pathways depends on several factors, including the availability and cost of starting materials, the desired regioselectivity, and the scale of the synthesis. The following diagram illustrates a logical workflow for making this decision.
Caption: Decision workflow for selecting a synthesis route.
Conclusion
Both the Friedel-Crafts acylation and the Fries rearrangement pathways offer viable routes to this compound. The Friedel-Crafts approach may be more direct if a suitably protected 3-hydroxyphenol is readily available, though regioselectivity can be a concern. The Fries rearrangement provides a powerful alternative, with the potential for high para-selectivity under carefully controlled conditions. The choice of synthesis will ultimately depend on a laboratory's specific resources, cost considerations, and desired purity of the final product. The provided data and protocols serve as a foundation for making an informed decision in the synthesis of this important pharmaceutical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
Comparative Guide to the Synthesis of Substituted Butyrophenones: Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to substituted butyrophenones, focusing on the widely applicable Friedel-Crafts acylation. Due to the absence of experimental data for 3'-Acetoxy-4-chlorobutyrophenone, this guide centers on the synthesis of structurally related and well-documented 4'-substituted butyrophenones. The data presented here is intended to assist researchers in selecting appropriate synthetic strategies based on yield, reaction conditions, and reproducibility.
Introduction to Butyrophenone Synthesis
Substituted butyrophenones are a critical structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antipsychotics and antidepressants. The reliable and reproducible synthesis of these compounds is therefore of significant interest to the pharmaceutical industry. The most common method for their preparation is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with a butyryl derivative in the presence of a Lewis acid catalyst.
This guide will compare different approaches to the synthesis of 4'-substituted butyrophenones, providing quantitative data, detailed experimental protocols, and a workflow diagram to illustrate the synthetic process.
Comparison of Synthetic Protocols for 4'-Substituted Butyrophenones
The following table summarizes the experimental data for the synthesis of various 4'-substituted butyrophenones via Friedel-Crafts acylation. This data highlights the typical yields and reaction conditions employed.
| Target Compound | Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4'-Fluoro-4-chlorobutyrophenone | Fluorobenzene | 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane | 20 | 4 | 90 | [1] |
| 4'-Methyl-4-chlorobutyrophenone | Toluene | 4-Chlorobutyryl chloride | AlCl₃ | Toluene/Water | 2 - 4 | 30 | 95 | [2] |
| 4'-Isopropyl-4-chlorobutyrophenone | Isopropylbenzene (Cumene) | 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane | 5 - 10 | 0.5 | 94 |
Experimental Protocols
Below are detailed methodologies for the synthesis of two exemplary 4'-substituted butyrophenones.
Protocol 1: Synthesis of 4'-Fluoro-4-chlorobutyrophenone[1]
Materials:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of fluorobenzene in dichloromethane, add aluminum chloride in portions at 0°C.
-
Slowly add 4-chlorobutyryl chloride to the mixture while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature (20°C) and stir for 4 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Protocol 2: Synthesis of 4'-Methyl-4-chlorobutyrophenone[2]
Materials:
-
Toluene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-water
Procedure:
-
Suspend anhydrous AlCl₃ (1.15 mol) in toluene (1500 mL) and cool the mixture to 2-4°C.
-
Slowly add a solution of 4-chlorobutyryl chloride (1.15 mol) in toluene (300 mL) to the cooled suspension.
-
Stir the reaction mixture for 15 minutes at 2-4°C.
-
Pour the reaction mixture into stirring ice-water (2.5 L).
-
Continue stirring for 30 hours.
-
Decant the toluene layer and extract the aqueous phase with additional toluene (700 mL).
-
Combine the organic layers and wash three times with water (1 L, 1 L, 500 mL).
-
Evaporate the solvent under reduced pressure to obtain the product as a pale yellow oil.
Reproducibility and Alternative Methods
While Friedel-Crafts acylation is a robust method, the reproducibility of the reaction can be influenced by the purity of reagents, especially the Lewis acid catalyst, and the strict control of reaction temperature. The hygroscopic nature of aluminum chloride necessitates anhydrous conditions to ensure consistent yields.
An alternative approach to the synthesis of the acylating agent, 4-chlorobutyryl chloride, involves the reaction of γ-butyrolactone with thionyl chloride or bis(trichloromethyl) carbonate. The use of bis(trichloromethyl) carbonate is considered a greener alternative as it avoids the formation of SO₂ gas.[3]
Another class of alternatives for the synthesis of butyrophenones involves organometallic reagents. For instance, the reaction of an organocadmium or organocopper reagent with an acid chloride can produce the desired ketone in respectable yields.[4] These methods can be advantageous when the aromatic substrate is not suitable for Friedel-Crafts acylation due to deactivating substituents.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key workflows in the synthesis of 4'-substituted butyrophenones.
Caption: General workflow for the synthesis of 4'-substituted butyrophenones via Friedel-Crafts acylation.
Caption: Comparison of synthetic routes for the preparation of the acylating agent, 4-chlorobutyryl chloride.
References
A Comparative Analysis of 3'-Acetoxy-4-chlorobutyrophenone and Related Compounds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 3'-Acetoxy-4-chlorobutyrophenone and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document leverages comprehensive data from closely related, well-characterized compounds, primarily 4-Chlorobutyrophenone, to provide a predictive and comparative framework. This information is intended to support researchers and drug development professionals in the synthesis, characterization, and evaluation of novel butyrophenone derivatives.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Chlorobutyrophenone and related structures. These values serve as a baseline for predicting the properties of this compound. The introduction of an acetoxy group at the 3'-position is expected to increase the molecular weight and may influence the melting and boiling points.
| Property | 4-Chlorobutyrophenone | 4'-Chlorobutyrophenone | 4'-tert-Butyl-4-chlorobutyrophenone | 4-Chloro-4'-fluorobutyrophenone |
| Molecular Formula | C₁₀H₁₁ClO[1] | C₁₀H₁₁ClO[2] | C₁₄H₁₉ClO[3] | C₁₀H₁₀ClFO[4] |
| Molecular Weight | 182.65 g/mol [5] | 182.64 g/mol [2] | 238.75 g/mol | 200.64 g/mol [4] |
| Melting Point | 19-20 °C[5] | Not available | 47-49 °C | 5-6 °C[6] |
| Boiling Point | Not available | Not available | Not available | 130-132 °C @ 0.975 mmHg[4][6] |
| Density | 1.137 g/mL at 25 °C[5] | Not available | Not available | 1.22 g/mL at 25 °C[4][6] |
| Refractive Index | n20/D 1.544[5] | Not available | Not available | n20/D 1.5255[4][6] |
| Appearance | Liquid[5] | Not available | Solid | Oil[6] |
Spectral Characterization Data
Spectral data is crucial for the structural elucidation and purity assessment of synthesized compounds. Below is a summary of available spectral information for 4-Chlorobutyrophenone, which can be used as a reference for the characterization of this compound. The addition of the acetoxy group in this compound would be expected to introduce characteristic signals in the ¹H and ¹³C NMR spectra (a singlet around 2 ppm for the methyl protons and a signal for the carbonyl carbon of the ester) and a strong C=O stretching vibration in the IR spectrum.
| Analytical Technique | 4-Chlorobutyrophenone |
| ¹H NMR | Spectra available[7] |
| ¹³C NMR | Spectra available[1][7] |
| Mass Spectrometry (MS) | GC-MS data available[1][2] |
| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra available[1][7] |
| Raman Spectroscopy | Spectrum available[1] |
| UV-Vis Spectroscopy | Spectrum available[7] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is based on a general procedure for butyrophenone analysis and can be optimized for this compound.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., Cosmosil C18, 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. A typical starting point could be a gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid for MS compatibility.[8] For example, a mobile phase of 100 mmol/L potassium dihydrogen phosphate–acetonitrile–triethylamine (10:90:0.1, v/v/v) with the pH adjusted to 3.5 with o-phosphoric acid has been used for haloperidol, a related butyrophenone.[9]
-
Flow Rate: 1.0 mL/min. A flow rate of 2 mL/min has also been reported for a related compound.[9]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 230 nm for haloperidol).[9]
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to identify the types and connectivity of protons in the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to confirm the complete structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
-
Instrumentation: A mass spectrometer, typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to confirm the structure. For butyrophenones, characteristic fragmentation includes α-cleavage and McLafferty rearrangement.[10]
Infrared (IR) Spectroscopy for Functional Group Identification
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Analysis: Identify characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the ketone and the ester, and C-Cl bond vibrations.
Potential Signaling Pathways and Experimental Workflows
Butyrophenones are a class of antipsychotic drugs that primarily act as antagonists at dopamine D2 receptors and, for many atypical antipsychotics, also at serotonin 5-HT2A receptors.[11][12][13] The following diagrams illustrate the general signaling pathways for these receptors and a typical workflow for evaluating the activity of a new butyrophenone derivative.
Caption: Workflow for the evaluation of a novel butyrophenone derivative.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by butyrophenones.
Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway by butyrophenones.
References
- 1. 4-Chlorobutyrophenone | C10H11ClO | CID 253533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Chlorobutyrophenone technical grade 939-52-6 [sigmaaldrich.com]
- 6. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Separation of Butyrophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. scielo.br [scielo.br]
- 10. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists [pubmed.ncbi.nlm.nih.gov]
- 12. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Catalysts for the Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acylation
A comprehensive analysis of catalyst performance in the Friedel-Crafts acylation of chlorobenzene reveals significant differences in efficiency, reaction conditions, and environmental impact. This guide provides a comparative overview of traditional and modern catalysts, including Aluminum Chloride (AlCl₃), Zinc Oxide (ZnO), and various metal triflates, supported by experimental data to aid researchers in catalyst selection for the synthesis of 4'-chloroacetophenone.
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. The synthesis of 4'-chloroacetophenone, a key intermediate in the production of pharmaceuticals and other fine chemicals, is typically achieved through the acylation of chlorobenzene with acetyl chloride. The choice of catalyst is paramount in this reaction, influencing yield, selectivity, and the sustainability of the process.
Catalyst Performance Comparison
The performance of various catalysts in the Friedel-Crafts acylation of chlorobenzene with acetyl chloride is summarized below. The data highlights the trade-offs between traditional Lewis acids and emerging greener alternatives.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) of 4'-Chloroacetophenone | Key Observations |
| AlCl₃ | Acetyl Chloride | 1,2-dichloroethane | Reflux | Not specified | Almost quantitative | Traditional, highly efficient catalyst, but requires stoichiometric amounts and generates significant waste. |
| ZnO | Acetyl Chloride | Solvent-free | Room Temperature | 5-20 minutes | High (specific yield not reported for this reaction) | Environmentally benign, reusable, and operates under mild, solvent-free conditions.[1][2][3] |
| Hf(OTf)₄ | Acetyl Chloride | Not specified | Not specified | Not specified | Good | Effective for unactivated benzenes like chlorobenzene.[1] |
| Ln(OTf)₃ | Acetyl Chloride | Not specified | Not specified | Not specified | Good to Excellent | Lanthanide triflates are recoverable and reusable catalysts. Ytterbium triflate [Yb(OTf)₃] has shown excellent yields in acylation of substituted benzenes.[1] |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] (ionic liquid) | 80 | 1 hour | Quantitative (for anisole) | Demonstrates high efficiency in ionic liquids, which can act as both solvent and catalyst promoter.[4] Data for chlorobenzene is not specified. |
Experimental Protocols
Detailed methodologies for the synthesis of 4'-chloroacetophenone using different catalytic systems are outlined below.
Synthesis using Aluminum Chloride (AlCl₃) - A Traditional Approach
Materials:
-
Chlorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-dichloroethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride and 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
Add chlorobenzene to the stirred suspension.
-
Slowly add acetyl chloride dropwise from the dropping funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization to yield 4'-chloroacetophenone.
Synthesis using Zinc Oxide (ZnO) - A Green Chemistry Approach
Materials:
-
Chlorobenzene
-
Acetyl chloride
-
Zinc Oxide (ZnO) powder
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add Zinc Oxide powder and acetyl chloride.[2]
-
To this mixture, add chlorobenzene at room temperature and stir vigorously with a magnetic stirrer.[2]
-
The reaction is typically rapid and can be monitored by TLC.[2]
-
After the reaction is complete (typically within 5-20 minutes), elute the solid mass with dichloromethane.[2]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[2]
-
The ZnO catalyst can be recovered by filtration, washed with dichloromethane, and reused.[1][3]
Synthesis using Metal Triflates (e.g., Cu(OTf)₂) in an Ionic Liquid
Materials:
-
Chlorobenzene
-
Acetyl chloride
-
Copper(II) triflate (Cu(OTf)₂)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask, dry the metal triflate catalyst under vacuum.
-
Add the ionic liquid ([bmim][BF₄]) and stir until the catalyst dissolves.
-
Add chlorobenzene and acetyl chloride to the mixture.
-
Heat the reaction mixture (e.g., to 80°C) and monitor its progress.
-
Upon completion, cool the mixture and extract the product with diethyl ether.
-
The ionic liquid/catalyst system can often be recovered and reused.
Reaction Mechanisms and Experimental Workflow
The synthesis of 4'-chloroacetophenone via Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The catalyst plays a crucial role in activating the acylating agent to generate a potent electrophile.
Caption: Generalized mechanism of Friedel-Crafts acylation for 4'-chloroacetophenone synthesis.
The experimental workflow for comparing these catalysts involves a systematic approach to ensure a fair evaluation of their performance.
Caption: Experimental workflow for the comparative study of catalysts.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Sciencemadness Discussion Board - AcCl + ZnO ---> ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts acylation reactions using metal triflates in ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3'-Acetoxy-4-chlorobutyrophenone: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 3'-Acetoxy-4-chlorobutyrophenone, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Summary
This compound, while not extensively characterized in publicly available safety data sheets, is presumed to possess hazards associated with its structural components: a chlorinated organic compound and an acetoxy group. Based on data from similar chemical structures, researchers should handle this compound with caution, assuming it may be a skin and eye irritant and potentially harmful if inhaled or ingested.
Assumed Hazards:
| Hazard Category | Potential Effect |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Immediate First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company . Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification: Clearly label a dedicated, leak-proof waste container as "Hazardous Waste: this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Chlorinated compounds can react violently with certain other chemicals.
-
Container Management: Keep the waste container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Documentation: Maintain a log of the approximate amount of waste generated.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
Chemical Incompatibilities
To prevent dangerous reactions, avoid mixing this compound waste with the following:
-
Strong oxidizing agents
-
Strong bases
-
Strong reducing agents
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations governing hazardous waste. Consult your institution's EHS department for specific guidance and to ensure full compliance.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
Personal protective equipment for handling 3'-Acetoxy-4-chlorobutyrophenone
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following personal protective equipment (PPE) guidelines when handling 3'-Acetoxy-4-chlorobutyrophenone to ensure personal safety and minimize exposure risks. This guidance is compiled from safety data sheets of structurally similar compounds, including various chloroacetophenones.
When working with this compound, it is crucial to use appropriate personal protective equipment (PPE). The substance is presumed to be a skin, eye, and respiratory irritant based on data from analogous compounds.[1][2][3] Always handle this chemical in a well-ventilated area, and ensure that emergency eyewash stations and safety showers are readily accessible.[4][5]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for protection against chlorinated and ketone-containing compounds.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes | Safety goggles or a face shield | Chemical splash goggles are essential to protect against splashes.[1][6] A face shield should be worn in situations with a higher risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A standard laboratory coat should be worn to protect against incidental contact.[7] For tasks with a higher potential for splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Respirator with organic vapor cartridges | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges, particularly when working in poorly ventilated areas or when there is a potential for generating dusts or aerosols.[5][6] |
| Feet | Closed-toe shoes | Perforated shoes, sandals, or similar footwear are not permitted in areas where chemicals are handled.[7] |
Operational and Disposal Plans
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Immediately change contaminated clothing.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
